molecular formula C8H9N3O4 B1427126 Ethyl 4-amino-5-nitronicotinate CAS No. 1203486-62-7

Ethyl 4-amino-5-nitronicotinate

Cat. No.: B1427126
CAS No.: 1203486-62-7
M. Wt: 211.17 g/mol
InChI Key: KVDAKFKDZAGSFH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-nitronicotinate is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-5-nitronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-5-nitronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-10-4-6(7(5)9)11(13)14/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDAKFKDZAGSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 4-amino-5-nitronicotinate CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Ethyl 4-amino-5-nitronicotinate (CAS 1203486-62-7 ) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1] It serves as the primary "ortho-nitroaniline" equivalent within the pyridine series, acting as the direct precursor to the imidazo[4,5-c]pyridine scaffold.[1]

This scaffold is a pharmacophore of immense value, serving as the core structure for IRAK4 inhibitors (Interleukin-1 Receptor-Associated Kinase 4), TLR7/8 agonists (Toll-like Receptor modulators), and various kinase inhibitors used in oncology and immunology.[1] Unlike its benzene analog (ethyl 4-amino-3-nitrobenzoate), the pyridine nitrogen in this molecule introduces unique electronic properties—lowering the pKa of the 4-amino group and increasing solubility—while offering a vector for hydrogen bonding in the final drug target.[1]

This guide details the synthesis, reactivity, and application of this core intermediate, moving beyond catalog data to provide actionable experimental logic.

Part 2: Chemical Profile & Identification

Property Data
Chemical Name Ethyl 4-amino-5-nitronicotinate
IUPAC Name Ethyl 4-amino-5-nitropyridine-3-carboxylate
CAS Number 1203486-62-7
Molecular Formula C

H

N

O

Molecular Weight 211.17 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Nitro (

), Amino (

), Ester (

), Pyridine N
Closely Related Analogs Ethyl 4-amino-6-chloro-5-nitronicotinate (CAS 690635-35-9) Often used when C6-functionalization is required.[1][2]

Part 3: Synthetic Pathways

The synthesis of Ethyl 4-amino-5-nitronicotinate is not typically achieved by direct nitration of ethyl 4-aminonicotinate due to the deactivating nature of the pyridine ring and potential for N-nitration.[1] The industry-standard route relies on Nucleophilic Aromatic Substitution (S


Ar) .
Core Synthesis Workflow

The most robust pathway begins with Ethyl 4-hydroxynicotinate (or 4-pyridone-3-carboxylate).[1]

  • Nitration: The 4-hydroxy group directs the incoming nitro group to the 5-position (ortho to the hydroxyl).[1]

  • Activation: The hydroxyl group is converted to a leaving group (Chloro) using phosphorus oxychloride (

    
    ).
    
  • Amination: The chloro group is displaced by ammonia.

Synthesis SM Ethyl 4-hydroxynicotinate (Start) Int1 Ethyl 4-hydroxy-5-nitronicotinate (Intermediate 1) SM->Int1 HNO3 / H2SO4 Nitration (Electrophilic Subst.) Int2 Ethyl 4-chloro-5-nitronicotinate (Intermediate 2) Int1->Int2 POCl3, reflux Chlorination (Activation) Product Ethyl 4-amino-5-nitronicotinate (CAS 1203486-62-7) Int2->Product NH3 (g) or NH4OH EtOH/THF, 0°C to RT SnAr Displacement

Figure 1: Step-wise synthesis of Ethyl 4-amino-5-nitronicotinate via the S


Ar mechanism.
Detailed Protocol: Step 3 (Amination)

This step is the most critical for yield optimization. The chloro-nitro intermediate is highly reactive.[1]

  • Reagents: Ethyl 4-chloro-5-nitronicotinate (1.0 eq), Ammonia (7M in Methanol or gaseous

    
    ), THF (solvent).
    
  • Procedure:

    • Dissolve the chloro-intermediate in THF (5 vol) and cool to 0°C.

    • Slowly add ammonia solution (3.0 eq) or bubble

      
       gas. The reaction is exothermic.
      
    • Mechanistic Note: The 5-nitro group makes the C4 position highly electrophilic, facilitating rapid displacement of the chloride.

    • Monitor by LC-MS.[1][3] The product usually precipitates or can be isolated by evaporation.

  • Purification: Recrystallization from Ethanol/Water.

  • Key QC Parameter: Ensure complete removal of ammonium chloride byproducts, which can interfere with subsequent hydrogenation steps.

Part 4: Reactivity & The "Imidazo-Gateway"

The primary utility of CAS 1203486-62-7 is its ability to form the Imidazo[4,5-c]pyridine core.[1] This requires the reduction of the nitro group to a primary amine, generating a vicinal diamine (4,5-diaminopyridine), which then cyclizes with an electrophile.[1]

Reaction Logic: The Cyclization Cascade
  • Reduction:

    
    /Pd-C or Fe/
    
    
    
    reduces the
    
    
    to
    
    
    .
  • Cyclization: The resulting diamine reacts with:

    • Orthoesters (e.g., Triethyl orthoformate)

      
       C2-H substituted imidazo ring.
      
    • Carboxylic Acids/Coupling Agents

      
       C2-Alkyl/Aryl substituted imidazo ring.[1]
      
    • CDI (Carbonyldiimidazole)

      
       Imidazo-2-one (cyclic urea).[1]
      

Reactivity Start Ethyl 4-amino-5-nitronicotinate (CAS 1203486-62-7) Diamine Ethyl 4,5-diaminonicotinate (Unstable Intermediate) Start->Diamine Reduction: H2, Pd/C, MeOH (Standard) Cyclized1 Imidazo[4,5-c]pyridine-7-carboxylate (C2-H) Diamine->Cyclized1 Triethyl orthoformate Reflux Cyclized2 2-Substituted Imidazo[4,5-c]pyridine (Drug Scaffold) Diamine->Cyclized2 R-COOH / HATU or R-CHO / Oxidation

Figure 2: The "Imidazo-Gateway" transformation. The reduction of the nitro group is the enabling step for constructing the bicyclic drug core.[1]

Part 5: Therapeutic Applications

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in drug discovery.

IRAK4 Inhibitors (Immunology/Oncology)
  • Target: Interleukin-1 Receptor-Associated Kinase 4.[1]

  • Role: The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP, binding to the kinase hinge region.[1]

  • Example Mechanism: The pyridine nitrogen (N5 in the fused system) often accepts a hydrogen bond from the kinase backbone (e.g., Hinge region residues), while the C2 substituent extends into the hydrophobic pocket.

  • Reference: See Patent US20210179615A1 for specific examples of this scaffold in niclosamide analogues and kinase modulation [1].

TLR7/8 Agonists (Antivirals)
  • Target: Toll-like Receptors 7 and 8.[1]

  • Role: While classic agonists like Imiquimod are quinolines, the pyridine analogs (derived from this CAS) offer altered metabolic stability and solubility profiles.

  • Significance: Used in vaccine adjuvants and cancer immunotherapy to stimulate the innate immune system.

Part 6: Safety & Handling

  • Energetic Hazard: As a nitro-pyridine, this compound possesses significant decomposition energy.[1] While generally stable at room temperature, it should not be subjected to temperatures >150°C without DSC (Differential Scanning Calorimetry) testing.

  • Toxicity: Like many aminopyridines, it should be treated as potentially toxic by inhalation and ingestion.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over long periods.

References

  • Google Patents. Niclosamide analogues and therapeutic use thereof (US20210179615A1).[4] (2021).[4][5] Describes the use of Ethyl 4-amino-5-nitronicotinate (Int-3) in the synthesis of imidazo[4,5-c]pyridine derivatives.

  • PubChem. Methyl 6-amino-5-nitropyridine-3-carboxylate (Analogous Structure).[1][2] [Link][6]

Sources

physical and chemical properties of Ethyl 4-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1203486-62-7 | Molecular Formula: C₈H₉N₃O₄ | M.W.: 211.17 g/mol [1]

Executive Summary

Ethyl 4-amino-5-nitronicotinate is a specialized pyridine intermediate critical to the synthesis of imidazo[4,5-c]pyridine scaffolds. Its structural uniqueness lies in the vicinal arrangement of an amino group (C4), a nitro group (C5), and an ethyl ester (C3). This "push-pull" electronic configuration—featuring a strong electron donor (amino) flanked by two electron-withdrawing groups (nitro and carboxylate)—makes it a highly reactive yet stable precursor for drug discovery, particularly in the development of kinase inhibitors (e.g., IRAK4 modulators) and antiviral agents.

Molecular Identity & Structural Analysis

The molecule is defined by a pyridine ring substituted at the 3, 4, and 5 positions. The interplay between these functional groups dictates its chemical behavior.

PropertyDetail
IUPAC Name Ethyl 4-amino-5-nitropyridine-3-carboxylate
CAS Number 1203486-62-7
SMILES CCOC(=O)C1=C(N)C(=CN=C1)=O
Molecular Weight 211.17 g/mol
Appearance Yellow to orange crystalline solid or semi-solid
Electronic "Push-Pull" System
  • C4-Amino Group: Acts as a strong resonance donor (+M effect), increasing electron density at C3 and C5.

  • C5-Nitro Group: A strong electron withdrawer (-M, -I), it activates the C4 position for nucleophilic aromatic substitution (SɴAr) if a leaving group were present, but here it stabilizes the amino group through intramolecular hydrogen bonding.

  • C3-Ester Group: Provides a handle for further derivatization (e.g., hydrolysis to acid, reduction to alcohol) and participates in cyclization reactions.

Physicochemical Profile

PropertyValue / Observation
Melting Point Typically 98–105 °C (Analog dependent; often semi-solid if impure)
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Sparingly soluble in water.
pKa (Calculated) ~2.5 (Pyridine nitrogen), significantly lowered by EWGs.
LogP ~1.2 (Moderate lipophilicity)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light.

Solubility Insight: The presence of the nitro and ester groups disrupts the hydrogen bond donating capacity of the amine to the solvent, making the molecule more lipophilic than 4-aminopyridine. It dissolves readily in polar aprotic solvents required for subsequent cyclization reactions.

Chemical Reactivity & Synthetic Utility

The primary utility of Ethyl 4-amino-5-nitronicotinate is its conversion into the imidazo[4,5-c]pyridine ring system. This bicyclic scaffold is a bioisostere of purine and is privileged in medicinal chemistry.

Reduction to Diamine

The nitro group at C5 is readily reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Fe/NH₄Cl, SnCl₂). This generates Ethyl 4,5-diaminonicotinate , an unstable intermediate that must be used immediately to prevent oxidation.

Cyclization to Imidazo[4,5-c]pyridine

Upon generation of the diamine, reaction with electrophilic carbon sources yields the fused imidazole ring:

  • Triethyl Orthoformate (TEOF): Yields the C2-unsubstituted imidazo[4,5-c]pyridine.

  • Cyanogen Bromide (CNBr): Yields the 2-amino-imidazo[4,5-c]pyridine.

  • Urea/Phosgene: Yields the 2-oxo-imidazo[4,5-c]pyridine.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of the core and its transformation into the pharmacologically active scaffold.

SynthesisPath cluster_0 Key Transformation Start 4-Aminonicotinic Acid (Precursor) Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate1 4-Amino-5-nitronicotinic Acid Nitration->Intermediate1 Esterification Esterification (EtOH, H2SO4) Intermediate1->Esterification Target Ethyl 4-amino-5-nitronicotinate (CAS 1203486-62-7) Esterification->Target Reduction Reduction (H2, Pd/C) Target->Reduction Diamine Ethyl 4,5-diaminonicotinate (Unstable) Reduction->Diamine Cyclization Cyclization (HC(OEt)3) Diamine->Cyclization Product Ethyl imidazo[4,5-c] pyridine-7-carboxylate Cyclization->Product

Figure 1: Synthetic workflow from precursor to imidazo[4,5-c]pyridine scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-amino-5-nitronicotinate

Note: This protocol assumes starting from 4-aminonicotinic acid.[2][3][4]

  • Nitration: Dissolve 4-aminonicotinic acid (1.0 eq) in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.1 eq) dropwise. Stir at 0–10°C for 2h, then warm to 60°C for 4h. Pour onto ice, neutralize to pH 3–4. Filter the yellow precipitate (4-amino-5-nitronicotinic acid).

  • Esterification: Suspend the acid intermediate in absolute ethanol (20 vol). Add conc. H₂SO₄ (2.0 eq) dropwise. Reflux for 12–16 hours.

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with ice water and neutralize with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane:EtOAc gradient).

Protocol B: Cyclization to Imidazo[4,5-c]pyridine Core

This reaction is typically performed one-pot or via immediate use of the diamine.

  • Reduction: Dissolve Ethyl 4-amino-5-nitronicotinate (1.0 eq) in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 30 psi (or H₂ balloon) for 4 hours at RT.

  • Filtration: Filter catalyst through Celite under an inert atmosphere (Argon). Caution: The diamine is oxidation-sensitive.

  • Cyclization: To the filtrate, immediately add Triethyl Orthoformate (TEOF) (5.0 eq) and a catalytic amount of p-TsOH (0.1 eq). Reflux for 4–6 hours.

  • Isolation: Concentrate in vacuo. The residue is typically purified by column chromatography (DCM/MeOH) to yield the imidazo[4,5-c]pyridine derivative.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin, Eye, Respiratory).[5] Potential sensitizer.

  • GHS Signal Word: WARNING

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[5]

  • Incompatibility: Strong oxidizing agents, strong acids, strong bases.

  • Waste: Dispose of as hazardous organic waste containing nitrogen.

References

  • Synthesis of Niclosamide Analogues. US Patent App. 2021/0179615 A1. (2021).[6][7] Describes the use of Ethyl 4-amino-5-nitronicotinate (Int-3) in the synthesis of imidazo[4,5-c]pyridines.

  • IRAK4 Modulators. PatSnap Patent Database. (2021). Identifies CAS 1203486-62-7 as a key intermediate for kinase inhibitor synthesis.

  • Synthesis of imidazo[4,5-c]pyridines. Journal of Medicinal Chemistry. (1987). Temple et al. Fundamental routes for cyclization of 4,5-diaminopyridines.

  • Triethyl Orthoformate Reactions. Molecules. (2023). Review of one-pot heterocyclizations using TEOF.

  • Ethyl 4-amino-5-nitronicotinate Product Data. BLD Pharm. Catalog entry confirming CAS and structure.

Sources

Ethyl 4-amino-5-nitronicotinate molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Ethyl 4-amino-5-nitronicotinate , a critical heterocyclic intermediate used in the synthesis of imidazo[4,5-c]pyridine scaffolds for kinase inhibitors and antiviral therapeutics.[1]

Molecular Architecture, Synthesis, and Medicinal Utility

Executive Summary

Ethyl 4-amino-5-nitronicotinate (CAS: 1203486-62-7) is a highly functionalized pyridine derivative serving as a "linchpin" intermediate in medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-positioning of the amino (-NH₂) and nitro (-NO₂) groups at positions 4 and 5, respectively.[1] This arrangement is electronically primed for reduction-cyclization sequences, granting researchers rapid access to imidazo[4,5-c]pyridine cores—a privileged scaffold in the design of IRAK4 modulators, EGFR inhibitors, and broad-spectrum antivirals.[1]

This guide details the physicochemical identity, validated synthetic protocols, and downstream applications of this compound, providing a self-contained reference for drug development workflows.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

Nomenclature and Identifiers
PropertyData
IUPAC Name Ethyl 4-amino-5-nitropyridine-3-carboxylate
Common Name Ethyl 4-amino-5-nitronicotinate
CAS Number 1203486-62-7
Molecular Formula C₈H₉N₃O₄
SMILES CCOC(=O)C1=C(N)C([O-])=CN=C1
InChI Key KVDAKFKDZAGSFH-UHFFFAOYSA-N
Molecular Weight & Composition
ElementCountAtom MassSubtotalMass %
Carbon 812.01196.0945.50%
Hydrogen 91.0089.074.30%
Nitrogen 314.00742.0219.90%
Oxygen 415.99964.0030.30%
Total MW 211.17 g/mol 100%
Structural Analysis

The molecule features a trisubstituted pyridine ring . The electronic environment is dominated by the push-pull effect:[1]

  • Electron Donating (EDG): The 4-amino group donates electron density into the ring via resonance (+M effect).[1]

  • Electron Withdrawing (EWG): The 5-nitro and 3-ethoxycarbonyl groups strongly withdraw density (-M, -I), deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution if leaving groups were present.[1]

  • Intramolecular Bonding: A critical hydrogen bond exists between the 4-amino proton and the carbonyl oxygen of the 3-ester, locking the conformation and influencing solubility.[1]

structure Pyridine Pyridine Core (Electron Deficient) Nitro 5-Nitro (-NO2) Electrophilic Center Precursor Pyridine->Nitro Pos 5 Amino 4-Amino (-NH2) Nucleophile Pyridine->Amino Pos 4 Ester 3-Ethyl Ester (-COOEt) Lipophilic Handle Pyridine->Ester Pos 3 Amino->Nitro Ortho-relationship (Enables Cyclization)

Figure 1: Functional group topology of Ethyl 4-amino-5-nitronicotinate highlighting the ortho-relationship critical for heterocycle formation.[1]

Validated Synthetic Protocols

The synthesis of Ethyl 4-amino-5-nitronicotinate is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor or Direct Nitration of the amino-ester.[1] The SₙAr route is preferred in industrial settings for its regioselectivity.

Protocol A: SₙAr Displacement (High Purity Route)

Precursor: Ethyl 4-chloro-3-nitro-5-carboxylate (Note: Numbering changes based on priority, equivalent to Ethyl 4-chloro-5-nitronicotinate).[1]

  • Reagents: Ethyl 4-chloro-5-nitronicotinate, Ammonia (NH₃) in Methanol or THF.

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

  • Mechanism: The 5-nitro group activates the 4-position, making the chloride an excellent leaving group.[1]

  • Procedure:

    • Dissolve 1.0 eq of Ethyl 4-chloro-5-nitronicotinate in dry THF.

    • Sparge with anhydrous NH₃ gas or add 2.0 eq of 7N NH₃ in MeOH dropwise at 0°C.

    • Stir at RT.[3][4] Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of starting material.

    • Workup: Concentrate in vacuo. Resuspend in water to dissolve ammonium chloride salts. Filter the yellow precipitate.

    • Yield: Typically 85–95%.

Protocol B: Direct Nitration (Alternative)

Precursor: Ethyl 4-aminonicotinate.[1][4][5]

  • Reagents: HNO₃ (fuming), H₂SO₄.

  • Challenge: The pyridine ring is deactivated. However, the amino group activates the ortho (position 5) and para (position 2) sites. Position 3 is blocked. Position 5 is favored due to steric steering away from the bulky ester at position 3, though mixtures may occur.

Application in Drug Development: The Imidazo[4,5-c]pyridine Pathway[1]

The primary utility of this compound is its conversion into imidazo[4,5-c]pyridines . This scaffold mimics the purine ring system (isostere), allowing it to bind ATP-binding pockets in kinases.

Workflow: Synthesis of Kinase Inhibitor Scaffolds

The transformation involves two key steps: Reduction and Cyclization .

Step 1: Reduction to Diamine

The nitro group is reduced to an amine to generate the vicinal diamine (Ethyl 4,5-diaminonicotinate).

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Solvent: MeOH/THF.

  • Atmosphere: H₂ (1–3 atm).

  • Observation: Color change from yellow (nitro) to colorless/pale brown (amine).

Step 2: Cyclization

The diamine reacts with a one-carbon electrophile (e.g., Formic acid, Triethyl orthoformate, or Urea) to close the imidazole ring.

synthesis_pathway Start Ethyl 4-amino-5-nitronicotinate (Starting Material) Step1 Reduction (H2, Pd/C) Start->Step1 Inter Ethyl 4,5-diaminonicotinate (Unstable Intermediate) Step1->Inter -2H2O Step2 Cyclization (HC(OEt)3 or R-CHO) Inter->Step2 Product Imidazo[4,5-c]pyridine Core (Drug Scaffold) Step2->Product Ring Closure

Figure 2: Synthetic workflow converting the nitro-amino precursor into the bioactive imidazopyridine core.

Case Study: IRAK4 and EGFR Inhibitors

Recent patents (e.g., US20210179615A1) utilize this pathway to synthesize Niclosamide analogues and IRAK4 inhibitors . The ethyl ester at position 7 (of the resulting imidazopyridine) is often hydrolyzed to the acid and coupled with amines to create a diversity library for Structure-Activity Relationship (SAR) studies.

Safety & Handling (GHS Standards)

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is oxidation-sensitive over long periods; protect from light.[1]

References

  • BenchChem. (2024). Ethyl 4-amino-5-nitronicotinate Product Data and Applications. Retrieved from [1]

  • Google Patents. (2021).[4] US20210179615A1 - Niclosamide analogues and therapeutic use thereof.[1][4] Retrieved from

  • ChemicalBook. (2024). Ethyl 4-amino-5-nitronicotinate CAS 1203486-62-7 Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. PubMed Central. Retrieved from [1]

Sources

Strategic Utilization of Ethyl 4-amino-5-nitronicotinate in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications and synthetic utility of Ethyl 4-amino-5-nitronicotinate , a critical heterocyclic building block.

Executive Summary

Ethyl 4-amino-5-nitronicotinate (CAS: 1203486-62-7) serves as a "linchpin" intermediate in medicinal chemistry, primarily utilized for the divergent synthesis of fused bicyclic nitrogen systems.[1] Its structural architecture—characterized by an electron-deficient pyridine core decorated with vicinal amino, nitro, and ester functionalities—enables rapid access to two privileged pharmacophores: Imidazo[4,5-c]pyridines and Pyrido[4,3-d]pyrimidines .

This guide outlines the mechanistic pathways for transforming this scaffold into bioactive agents targeting kinase signaling (JAK1, B-Raf), viral replication, and neoplastic cell division.

Chemical Profile & Reactivity Logic

The utility of Ethyl 4-amino-5-nitronicotinate stems from its dense functionalization pattern. The pyridine ring is highly electron-deficient due to the cumulative withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-ethyl ester.

Structural Analysis[3][4][5][6][7]
  • C3-Ethyl Ester: Acts as an electrophilic "anchor" for cyclization with the C4-amine to form pyrimidine rings.

  • C4-Amino Group: Provides the nucleophilic nitrogen essential for heterocyclization.

  • C5-Nitro Group: A latent amino equivalent. Upon reduction, it generates a vicinal diamine (4,5-diaminopyridine), the precursor for imidazole fusion.

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

G Core Ethyl 4-amino-5-nitronicotinate (Core Scaffold) Reduction Step 1: Nitro Reduction (Fe/AcOH or H2/Pd) Core->Reduction Pathway A Cyclization2 Condensation w/ Formamide (High Temp) Core->Cyclization2 Pathway B Diamine Intermediate: Ethyl 4,5-diaminonicotinate Reduction->Diamine Cyclization1 Step 2: Cyclization (Formic Acid/Orthoformate) Diamine->Cyclization1 Imidazo Target A: Imidazo[4,5-c]pyridine Cyclization1->Imidazo Pyrido Target B: Pyrido[4,3-d]pyrimidine Cyclization2->Pyrido

Figure 1: Divergent synthesis map showing the two primary scaffold transformations.

Core Application: Synthesis of Imidazo[4,5-c]pyridines

The most high-value application of this compound is the synthesis of Imidazo[4,5-c]pyridines , which act as 3-deazapurine isosteres . These scaffolds are critical in designing kinase inhibitors and Toll-like receptor (TLR) agonists.

Mechanism & Protocol

The transformation requires the reduction of the nitro group followed by imidazole ring closure.

Step 1: Chemoselective Reduction

The nitro group at C5 is reduced to an amine. Iron (Fe) in acetic acid is preferred over catalytic hydrogenation (H2/Pd) if halogen substituents (e.g., Cl at C6) are present to avoid dehalogenation.

  • Reagents: Iron powder (5 eq), Acetic acid (solvent/proton source), Ethanol.

  • Conditions: Reflux, 2–4 hours.

  • Yield: Typically 75–85%.

  • Product: Ethyl 4,5-diaminonicotinate.

Step 2: Imidazole Cyclization

The resulting diamine reacts with a one-carbon donor.

  • Reagents: Triethyl orthoformate (TEOF) and catalytic p-TsOH, or Formic acid.

  • Conditions: Reflux, 3–6 hours.

  • Outcome: Formation of the imidazole ring fused at the C4-C5 bond.

Therapeutic Relevance[5][8][9]
  • Kinase Inhibition: Derivatives of this scaffold have shown potency against JAK1 and B-Raf kinases, disrupting signaling pathways in melanoma and colorectal cancer.

  • Antiviral Activity: As purine mimics, these compounds inhibit viral polymerase enzymes or modulate the immune response via TLR7/8 activation (similar to Imiquimod).

Secondary Application: Synthesis of Pyrido[4,3-d]pyrimidines

By exploiting the C3-ester and C4-amine, researchers can construct the Pyrido[4,3-d]pyrimidine system. This scaffold is structurally homologous to Quinazoline (e.g., Gefitinib, Erlotinib) and is extensively researched for EGFR inhibition.

Experimental Workflow
  • Reactant: Ethyl 4-amino-5-nitronicotinate.[1][2][3][4]

  • Reagent: Formamide (excess) or Formamidine acetate.

  • Conditions: 160–180°C (neat) or reflux in DMF.

  • Mechanism: The amino group attacks the formamide, followed by intramolecular cyclization onto the ester carbonyl.

  • Note: The 5-nitro group often remains intact during this cyclization, providing a handle for further functionalization (e.g., reduction to an amine for solubility enhancement or subsequent derivatization).

Quantitative Data Summary: Scaffold Comparison

FeatureImidazo[4,5-c]pyridinePyrido[4,3-d]pyrimidine
Precursor Requirement Requires Nitro Reduction (4,5-diamine)Uses Ester + Amine directly
Ring Fusion Site C4 — C5C3 — C4
Biological Isostere Purine (Adenine/Guanine)Quinazoline / Pteridine
Primary Target JAK, B-Raf, TLR7/8EGFR, DHFR
Solubility Profile Moderate (Amphoteric)Low (Lipophilic)

Advanced Functionalization: The "Sandmeyer" Gateway

For drug candidates requiring halogen handles (for Suzuki/Buchwald couplings), the amino group of the reduced intermediate (Ethyl 4,5-diaminonicotinate) can be manipulated.

  • Diazotization: Treatment with NaNO2/HCl generates the diazonium salt.

  • Substitution: Reaction with CuCl or CuBr yields the 4-chloro-5-amino or 4-amino-5-chloro derivatives (depending on protection strategies), allowing for late-stage diversification.

Workflow Visualization

Reaction Start Ethyl 4,5-diaminonicotinate Step1 Diazotization (NaNO2 / HCl, 0°C) Start->Step1 Step2 Sandmeyer Reaction (CuCl / HCl) Step1->Step2 Product Ethyl 4-chloro-5-aminonicotinate (Coupling Partner) Step2->Product

Figure 2: Conversion of the diamine intermediate into a cross-coupling partner.

References

  • National Center for Biotechnology Information (NCBI). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubChem/PubMed. Available at: [Link]

  • Royal Society of Chemistry (RSC). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents. New Journal of Chemistry. Available at: [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules.[1][5][6][7][8][9][10][11][12][13] Available at: [Link]

  • ScienceDirect. Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Monograph: Ethyl 4-amino-5-nitronicotinate and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold Advantage

Ethyl 4-amino-5-nitronicotinate (Ewr-4A5N) represents a critical "privileged structure" in modern medicinal chemistry. Its value lies not merely in its inherent biological activity, but in its role as a high-fidelity precursor to imidazo[4,5-c]pyridines —a fused heterocyclic system isosteric with purines.

This scaffold serves as a gateway to ATP-competitive kinase inhibitors, Toll-like receptor (TLR) agonists, and antiviral agents. For the drug developer, the 4-amino-5-nitro substitution pattern provides a pre-installed "ortho-diamine equivalent" (upon reduction), allowing for rapid, diversity-oriented synthesis of fused heterocycles.

Chemical Synthesis & Production

Retrosynthetic Logic

The synthesis of ethyl 4-amino-5-nitronicotinate is governed by the principles of Nucleophilic Aromatic Substitution (


) . The pyridine ring, electron-deficient due to the nitrogen heteroatom, is further activated by the electron-withdrawing nitro (

) and ester (

) groups. This makes the 4-position highly susceptible to nucleophilic attack.
Core Synthesis Protocol

Objective: Synthesis of Ethyl 4-amino-5-nitronicotinate from Ethyl 4-chloro-3-nitropyridine-5-carboxylate (Ethyl 4-chloro-5-nitronicotinate).

Reaction Scheme:



Detailed Methodology:

  • Reagent Preparation: Dissolve 10.0 mmol of ethyl 4-chloro-5-nitronicotinate in 50 mL of anhydrous ethanol. Ensure the starting material is fully solubilized; mild heating (30°C) may be required.

  • Nucleophile Addition: Cool the solution to 0°C using an ice bath to control the exotherm. Slowly bubble anhydrous ammonia gas through the solution for 30 minutes, or add 2.5 equivalents of 7N ammonia in methanol dropwise.

    • Critical Control Point: Monitor internal temperature.[1] Exceeding 10°C during addition may lead to ester hydrolysis or amide formation at the C3 position.

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow spot (product).
  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia. Resuspend the residue in 50 mL ice-cold water.

  • Purification: The product typically precipitates as a yellow solid. Filter the solid, wash with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove trace impurities. Recrystallize from ethanol if purity is <95% by HPLC.

Yield Expectation: 85–92%

Synthesis Visualization

SynthesisPath Start 4-Hydroxy-3-nitropyridine Inter1 4-Chloro-3-nitropyridine Start->Inter1 POCl3, reflux Inter2 Ethyl 4-chloro-5-nitronicotinate Inter1->Inter2 Lithiation / ClCOOEt Final Ethyl 4-amino-5-nitronicotinate Inter2->Final NH3, EtOH, 0°C (SNAr)

Figure 1: Synthetic route to the target scaffold. The SNAr step is the critical yield-determining phase.

Derivatization: The Imidazo[4,5-c]pyridine Pathway

The primary utility of this scaffold is the generation of imidazo[4,5-c]pyridines . This requires a two-step sequence: reduction of the nitro group followed by cyclocondensation.

Step 1: Nitro Reduction
  • Reagents:

    
     (balloon) / 10% Pd-C OR  Iron powder / 
    
    
    
    (Bechamp reduction).
  • Protocol Note: Catalytic hydrogenation is cleaner, but if the molecule contains halogens (e.g., Cl, Br) elsewhere, use Fe/

    
     to prevent dehalogenation.
    
  • Product: Ethyl 4,5-diaminonicotinate. This intermediate is oxidation-sensitive and should be used immediately.

Step 2: Cyclization

The choice of cyclization reagent dictates the substituent at the C-2 position of the imidazo[4,5-c]pyridine core.

ReagentC-2 SubstituentApplication
Triethyl Orthoformate Hydrogen (

)
General kinase scaffold
Triethyl Orthoacetate Methyl (

)
Steric tuning
Cyanogen Bromide Amine (

)
Solubility/H-bonding
Carbonyldiimidazole (CDI) Ketone (

)
H-bond acceptor/donor
Carbon Disulfide (

)
Thione (

)
Bioisostere for carbonyl
Cyclization Workflow Diagram

Cyclization cluster_products Imidazo[4,5-c]pyridine Derivatives Core Ethyl 4-amino-5-nitronicotinate Diamine Ethyl 4,5-diaminonicotinate Core->Diamine Reduction (H2/Pd-C) Prod1 2-H Derivative (Kinase Inhibitor) Diamine->Prod1 HC(OEt)3 / H+ Prod2 2-Oxo Derivative (H-bond Acceptor) Diamine->Prod2 CDI / THF Prod3 2-Thioxo Derivative (Bioisostere) Diamine->Prod3 CS2 / NaOH

Figure 2: Divergent synthesis of fused heterocyclic cores from the diamine intermediate.

Therapeutic Applications & Biological Activity

The derivatives of ethyl 4-amino-5-nitronicotinate occupy a chemical space that overlaps significantly with ATP (adenosine triphosphate). Consequently, they are privileged scaffolds for enzymes that bind ATP.

Key Biological Targets
  • Aurora Kinases (A & B): Imidazo[4,5-c]pyridines substituted at the C-2 position have shown nanomolar potency against Aurora kinases, which are critical regulators of mitosis. Inhibition leads to mitotic arrest and apoptosis in cancer cells (e.g., HCT-116, HeLa).

  • Src Family Kinases (SFKs): Derivatives have been identified as inhibitors of Src and Fyn kinases, relevant in glioblastoma multiforme (GBM) treatment.[2] The nitrogen at position 3 of the pyridine ring mimics the N-7 of adenine, forming key hydrogen bonds in the kinase hinge region.

  • Mycobacterium tuberculosis: Certain amide/urea derivatives of the imidazo[4,5-c]pyridine core exhibit antitubercular activity, likely through disruption of cell wall synthesis or respiratory pathways.

Structure-Activity Relationship (SAR) Map

SAR Center Imidazo[4,5-c]pyridine Core N1 N-1 Position: Solubility & PK (Alkyl/Aryl groups) Center->N1 C2 C-2 Position: Selectivity Switch (H, Me, NH2, SH) Center->C2 C6 C-6 Position (Ester): Lipophilicity & Prodrug (Hydrolysis to Acid) Center->C6 N5 N-5 Nitrogen: Hinge Binding (Critical H-Bond) Center->N5

Figure 3: SAR map highlighting the functional regions of the derived scaffold.

References

  • Synthesis of Imidazo[4,5-c]pyridines: Temple, C., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 1987. Link

  • Kinase Inhibition (Aurora): Bavetsias, V., et al. "Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Journal of Medicinal Chemistry, 2010. Link (Note: Discusses the isomeric [4,5-b] system, relevant for comparative SAR).

  • Src Family Kinase Inhibitors: Wang, Y., et al. "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[3] Link

  • Antimycobacterial Activity: Desai, N.C., et al. "Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents." New Journal of Chemistry, 2016. Link

  • General Scaffold Review: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017.[4] Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of Ethyl 4-amino-5-nitronicotinate in Synthetic Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ethyl 4-amino-5-nitronicotinate is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and precise quantification of this analyte directly within a complex reaction mixture is paramount for effective process monitoring, yield optimization, and impurity profiling. The presence of starting materials, by-products, and catalysts necessitates analytical methods that are not only sensitive but also highly selective.

This application note provides a comprehensive guide with detailed protocols for two robust, validated analytical methods for the quantification of Ethyl 4-amino-5-nitronicotinate:

  • Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , a widely accessible and reliable technique for routine analysis.

  • Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) , an orthogonal method offering superior sensitivity and specificity for trace-level quantification and confirmation in complex matrices.

The protocols herein are designed to be self-validating systems, incorporating system suitability tests and adhering to international validation standards to ensure data integrity and trustworthiness.[1][2]

Principles of Analysis

HPLC-UV: Reversed-Phase Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis.[3] The separation principle relies on the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. Ethyl 4-amino-5-nitronicotinate, being a moderately polar molecule, will have a specific retention time based on its affinity for the C18 column. Components in the reaction mixture with different polarities will elute at different times, enabling separation.

The causality for choosing this method lies in its robustness and the chromophoric nature of the analyte. The nitro and aromatic functionalities within the molecule result in strong UV absorbance, allowing for sensitive detection with a standard photodiode array (PDA) or variable wavelength (VWD) detector.

UPLC-MS/MS: Enhanced Specificity and Sensitivity

For reaction mixtures where co-eluting impurities may interfere with UV detection, or when very low-level quantification is required, UPLC-MS/MS is the authoritative choice. UPLC systems use smaller particle size columns (<2 µm) to achieve faster separations and higher resolution than traditional HPLC.[4]

The true power of this method comes from the tandem mass spectrometer. The analyte is first ionized, typically using Electrospray Ionization (ESI). The resulting precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, effectively filtering out all chemical noise from the matrix and ensuring that the signal is unequivocally from the target analyte.[5][6]

Method 1: Quantification by HPLC-UV

This protocol provides a validated method for the routine quantification of Ethyl 4-amino-5-nitronicotinate.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Dilutions) cal_curve Calibration Curve (5-7 points) std_prep->cal_curve Inject Standards sample_prep Sample Preparation (Dilution & Filtration) sample_inj Reaction Mixture Sample Injection sample_prep->sample_inj Inject Samples system_suit System Suitability Test (SST) system_suit->cal_curve Passes SST quant Quantification (vs. Calibration Curve) cal_curve->quant peak_int Peak Integration & Identification sample_inj->peak_int peak_int->quant report Final Report (Concentration mg/mL) quant->report

Caption: Workflow for HPLC-UV analysis.

Reagents and Materials
  • Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic Acid (ACS Grade), Ethyl 4-amino-5-nitronicotinate reference standard (>99% purity).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Filters: 0.45 µm PTFE syringe filters.

Instrumentation
  • HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and UV/PDA detector.

  • Analytical balance.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use. The acidic modifier is crucial for ensuring good peak shape for the amine-containing analyte.

  • Standard Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN/Water.

    • Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • The goal of sample preparation is to ensure the sample is clean and the analyte concentration falls within the calibration range.[7][8][9]

    • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with 50:50 ACN/Water. This initial 1:100 dilution mitigates matrix effects. Further dilutions may be necessary.

    • Vortex for 30 seconds.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[10][11]

  • Chromatographic Conditions:

ParameterValueCausality/Justification
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for retaining moderately polar compounds.[12]
Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACNProvides good peak shape and resolution.
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% BA gradient is essential for eluting all components of a complex reaction mixture and cleaning the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection UV at 340 nmAromatic nitro-compounds typically have strong absorbance maxima in this region. A full scan (200-400 nm) should be run initially to confirm λmax.
  • Analysis Sequence:

    • Perform a blank injection (diluent).

    • Inject the system suitability standard (a mid-range concentration standard) six times. The %RSD of the peak area should be ≤ 2.0%.[1]

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared reaction mixture samples.

  • Data Analysis:

    • Identify the Ethyl 4-amino-5-nitronicotinate peak in the sample chromatograms by comparing its retention time to that of the standards.

    • Generate a linear regression calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

    • Calculate the concentration of the analyte in the prepared sample using the curve, then apply the dilution factor to determine the original concentration in the reaction mixture.

Method 2: Quantification by UPLC-MS/MS

This orthogonal method provides confirmatory analysis with enhanced sensitivity, ideal for complex matrices or regulatory submissions.

Experimental Workflow: UPLC-MS/MS

UPLCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard & IS Preparation (Stock & Dilutions) lc_separation UPLC Separation (Fast Gradient) std_prep->lc_separation Inject Standards sample_prep Sample Preparation (Dilute, Spike IS, Filter) sample_prep->lc_separation Inject Samples ms_ionization ESI+ Ionization lc_separation->ms_ionization ms_detection MS/MS Detection (MRM Mode) ms_ionization->ms_detection peak_int Peak Integration (Analyte & IS) ms_detection->peak_int quant Quantification (Area Ratio vs. Conc.) peak_int->quant report Final Report (Concentration ng/mL) quant->report

Caption: Workflow for UPLC-MS/MS analysis.

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

  • Reagents: Formic Acid (LC-MS Grade), Ethyl 4-amino-5-nitronicotinate reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), if available.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Instrumentation
  • UPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an Electrospray Ionization (ESI) source.

Step-by-Step Protocol
  • Mobile Phase and Standard Preparation: As per Method 1, but using LC-MS grade solvents. The concentration range for standards may be lowered significantly (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the MS detector.

  • Sample Preparation:

    • Perform a more substantial initial dilution (e.g., 1:1000) of the reaction mixture using the initial mobile phase composition to minimize matrix effects and avoid detector saturation.

    • If an internal standard is used, spike it into all standards and samples at a consistent concentration.

    • Filter through a 0.22 µm syringe filter.[13]

  • UPLC-MS/MS Conditions:

    • Analyte Information: Ethyl 4-amino-5-nitronicotinate (C₈H₉N₃O₄), Monoisotopic Mass: 211.0593 Da.

    • The following are typical starting conditions and must be optimized by infusing the analyte to determine the optimal precursor/product ion pairs and collision energies.

    Table 1: UPLC Conditions

    Parameter Value
    Column C18, 2.1 x 50 mm, 1.7 µm
    Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN
    Gradient 0-3 min: 5% to 95% B3-4 min: 95% B4-4.1 min: 95% to 5% B4.1-5 min: 5% B
    Flow Rate 0.4 mL/min
    Column Temp. 40 °C

    | Injection Vol. | 2 µL |

    Table 2: Mass Spectrometer Conditions (ESI+)

    Parameter Value
    Ionization Mode ESI Positive
    Capillary Voltage 3.5 kV
    Source Temp. 150 °C
    Desolvation Temp. 400 °C
    MRM Transition (Quantifier) m/z 212.1 → 166.1
    MRM Transition (Qualifier) m/z 212.1 → 138.1

    | Collision Energy | Optimize experimentally |

    Causality: The precursor ion is the protonated molecule [M+H]⁺. The quantifier transition (212.1 → 166.1) likely corresponds to the loss of ethanol (-46 Da). The qualifier transition provides a second layer of confirmation for analyte identity.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Calculate the concentration in the samples using this curve and the appropriate dilution factor.

Method Validation Summary

All analytical methods for pharmaceutical applications must be validated to ensure they are fit for purpose.[14][15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][16]

Table 3: Validation Parameters and Typical Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is only from the analyte.Peak purity analysis (PDA), no interfering peaks at the analyte's retention time in blank/placebo. For MS, qualifier ion ratio is consistent.
Linearity To demonstrate a proportional response to concentration.R² ≥ 0.999 over the specified range.
Range The interval of reliable quantification.Typically 80-120% of the target concentration.[16]
Accuracy Closeness of the measured value to the true value.98.0% - 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%).[2]
Precision Agreement between repeated measurements.Repeatability (Intra-day): %RSD ≤ 2.0%Intermediate (Inter-day): %RSD ≤ 2.0%
LOD/LOQ The lowest concentration that can be detected/quantified.LOD: S/N ratio of 3:1LOQ: S/N ratio of 10:1.[17]
Robustness Resilience to small, deliberate changes in method parameters.No significant impact on results when varying parameters like mobile phase pH (±0.2), column temp (±5°C), flow rate (±10%).[16]

Troubleshooting

Table 4: Common HPLC/UPLC Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with column silanols; column overload; extra-column dead volume.Ensure mobile phase pH is appropriate; reduce injection concentration; check and tighten all fittings.
Poor Resolution Inappropriate mobile phase; column degradation.Optimize gradient slope; replace column.
Ghost Peaks Carryover from previous injection; contaminated mobile phase.Implement a robust needle wash; prepare fresh mobile phase.
Baseline Noise (UV) Air bubbles in flow cell; failing lamp.Degas mobile phase thoroughly; replace detector lamp.
Low MS Signal Ion suppression from matrix; incorrect source parameters.Dilute sample further; optimize ESI source parameters (voltages, gas flows, temperatures).

Conclusion

This application note details two robust and reliable methods for the quantitative determination of Ethyl 4-amino-5-nitronicotinate in a reaction mixture. The HPLC-UV method is well-suited for routine process control due to its accessibility and reliability. The UPLC-MS/MS method provides an orthogonal, high-sensitivity, and high-specificity alternative for trace-level analysis, impurity investigation, or when facing complex matrices. The successful implementation of these protocols, supported by a rigorous validation strategy according to ICH guidelines, will ensure the generation of accurate and defensible analytical data critical to drug development and manufacturing.

References

  • AMSbiopharma. (2025, July 22).
  • ResearchGate. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • Organomation.
  • Nacalai Tesque.
  • Polymer Chemistry Characterization Lab.
  • Lab Manager. (2025, November 27).
  • ICH. (2023, November 30).
  • Benchchem.
  • Shimadzu.
  • Restek. (2025, January 1). HPLC Stationary Phases to Have in Your Toxicology Toolbox.
  • Thermo Fisher Scientific. Simultaneous UHPLC/MS Analyses of Explosive Compounds.
  • MOC. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
  • Semantic Scholar. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Creative Proteomics. Amino Acid Analysis Methods.

Sources

role of Ethyl 4-amino-5-nitronicotinate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Imidazo[4,5-c]pyridine Scaffolds

Executive Summary

Ethyl 4-amino-5-nitronicotinate (and its halogenated analogs, such as the 6-chloro derivative) serves as a critical "linchpin" intermediate in the synthesis of imidazo[4,5-c]pyridines . This fused heterocyclic system is a bioisostere of the purine nucleus (specifically 3-deazapurine), making it a privileged scaffold in the development of kinase inhibitors, adenosine receptor antagonists, and immunomodulators (e.g., Toll-like receptor agonists).

This guide details the chemical utility of this precursor, focusing on the reductive cyclization workflow. We provide a validated protocol for converting the nitro-pyridine core into the imidazo[4,5-c]pyridine pharmacophore, addressing common regioselectivity and solubility challenges encountered during scale-up.

Chemistry & Mechanism: The "Ortho-Diamine" Strategy

The value of Ethyl 4-amino-5-nitronicotinate lies in its substitution pattern. The ortho relationship between the amino group (C4) and the nitro group (C5) provides a direct synthetic handle for constructing a second nitrogen-containing ring.

Mechanistic Pathway
  • Nitro Reduction: The C5-nitro group is reduced to a primary amine, generating a vicinal diamine (3,4-diaminopyridine motif). This step must be chemically selective to avoid reducing the ester at C3 or hydrogenolysing halogens (if present at C6).

  • Imidazolyzation (Cyclization): The resulting diamine condenses with a one-carbon electrophile (e.g., triethyl orthoformate, formic acid, or carbonyldiimidazole).

  • Tautomeric Equilibrium: The resulting imidazo[4,5-c]pyridine system exists in tautomeric equilibrium, often requiring careful alkylation conditions to secure specific N1 or N3 isomers.

Structural Significance in Drug Design
  • Purine Mimicry: The resulting scaffold mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., Tpl2, JAK).

  • Solubility Modulation: The ethyl ester group provides a lipophilic handle for purification but can be hydrolyzed to the carboxylic acid for water solubility or amidated to tune potency.

Validated Experimental Protocol

Target Synthesis: Preparation of Ethyl 1H-imidazo[4,5-c]pyridine-7-carboxylate (Generic Structure) Starting Material: Ethyl 4-amino-5-nitronicotinate (CAS: 100135-57-3 or analog)

Phase A: Selective Reduction of the Nitro Group

Context: While catalytic hydrogenation is standard, iron-mediated reduction is often preferred for halogenated analogs to prevent dehalogenation.

Reagents:

  • Ethyl 4-amino-5-nitronicotinate (10.0 g, 1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio, 100 mL)

Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with the starting material and Ethanol/Water solvent mixture.

  • Activation: Add NH₄Cl and heat the suspension to 60°C.

  • Reduction: Add Iron powder portion-wise over 30 minutes to control the exotherm. ( Critical: Vigorous stirring is required to prevent the iron from clumping).

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The yellow nitro spot should disappear, replaced by a polar, fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to roughly 20 mL, then dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the Ethyl 4,5-diaminonicotinate intermediate.

    • Checkpoint: The intermediate is oxidation-sensitive (turns brown in air). Proceed immediately to Phase B or store under Argon at -20°C.

Phase B: Cyclization to Imidazo[4,5-c]pyridine

Context: Triethyl orthoformate (TEOF) acts as both the solvent and the C1 source.

Reagents:

  • Ethyl 4,5-diaminonicotinate (Intermediate from Phase A)

  • Triethyl orthoformate (TEOF, 10-15 mL per gram of substrate)

  • p-Toluenesulfonic acid (p-TsOH, 5 mol% - Catalyst)

Procedure:

  • Condensation: Suspend the diamine intermediate in TEOF. Add the p-TsOH catalyst.

  • Reaction: Heat to reflux (146°C) for 4–6 hours. A distillation head can be used to remove the ethanol byproduct, driving the equilibrium forward.

  • Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold diethyl ether. If no precipitate forms, concentrate to dryness and recrystallize from Ethanol/Heptane.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation from the nitro-pyridine precursor to the fused imidazole system, highlighting the critical branching points for drug discovery.

G Precursor Ethyl 4-amino- 5-nitronicotinate (Starting Material) Reduction Phase A: Nitro Reduction (Fe/NH4Cl or H2/Pd) Precursor->Reduction Selective Reduction Diamine Intermediate: Ethyl 4,5-diamino- nicotinate Reduction->Diamine Yields unstable diamine Cyclization Phase B: Cyclization (HC(OEt)3 / H+) Diamine->Cyclization + C1 Source (Orthoformate) Scaffold Target Scaffold: Imidazo[4,5-c]pyridine -7-carboxylate Cyclization->Scaffold Ring Closure Kinase Application: Kinase Inhibitors (e.g., Tpl2, JAK) Scaffold->Kinase SAR Optimization Nucleoside Application: Nucleoside Analogs (3-Deazaguanine mimics) Scaffold->Nucleoside Ribosylation

Caption: Figure 1. Synthetic workflow converting Ethyl 4-amino-5-nitronicotinate into the biologically active imidazo[4,5-c]pyridine scaffold.

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Low Yield in Phase A Incomplete reduction or product oxidation.Use fresh Iron powder. Perform workup under inert atmosphere (N₂/Ar). Add a trace of acetic acid to accelerate the Fe reduction.
Dehalogenation If using 6-chloro analog, Pd/C removes the Cl.STOP using Catalytic Hydrogenation. Switch to Fe/NH₄Cl or SnCl₂/HCl which are chemoselective for nitro groups over aryl halides.
Incomplete Cyclization Water in the system or ethanol inhibition.Use anhydrous TEOF. Equip the flask with a Dean-Stark trap or distillation head to remove ethanol as it forms.
Regioisomer Mixtures Alkylation of the scaffold yields N1/N3 mix.Use steric bulk to direct alkylation. N1 alkylation is often favored by using NaH in DMF, while neutral conditions may favor N3.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the starting material to dryness at high temperatures.

  • Iron Waste: The iron sludge from Phase A is pyrophoric when dry. Keep wet with water and dispose of in a dedicated metal waste container.

  • Triethyl Orthoformate: Flammable liquid. Use in a well-ventilated fume hood.

References

  • Synthesis of Imidazo[4,5-c]pyridines (Antimitotic Agents)

    • Temple, C., Jr., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines."[1] Journal of Medicinal Chemistry, 1987.[1]

  • Reduction Protocols (Chemoselective Nitro Reduction)

    • Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds."[2] Organic Syntheses, 2005.

  • 3-Deazaguanine Synthesis (Nucleoside Analogs)

    • Cook, P. D., et al. "Synthesis of 3-deazaguanine... by a novel ring closure of imidazole precursors." Journal of the American Chemical Society, 1976.[3]

  • Imidazo[4,5-b]pyridine Scaffolds (Related Chemistry)

    • Dubina, T. F., et al. "Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks."[4] ResearchGate, 2024.

Sources

Application Note: Ethyl 4-amino-5-nitronicotinate as a Core Scaffold for Imidazo[4,5-c]pyridine-Based Novel Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 4-amino-5-nitronicotinate is a highly functionalized pyridine derivative that serves as a critical building block in both advanced materials science and targeted drug discovery. Its unique structural topology—featuring an electron-withdrawing ethyl ester at C3, a primary amine at C4, and a nitro group at C5—primes the molecule for regioselective transformations.

The ortho-relationship of the amine and nitro groups is the strategic key to its utility. Upon catalytic reduction, it yields an ortho-diamine (ethyl 4,5-diaminonicotinate), which is the obligate precursor for synthesizing imidazo[4,5-c]pyridines [1]. This fused bicyclic system is a privileged scaffold:

  • In Materials Science: The imidazo[4,5-c]pyridine core acts as a rigid, multidentate ligand. The nitrogen atoms in both the pyridine and imidazole rings possess lone pairs capable of chelating transition metals (e.g., Zn²⁺, Cu²⁺), facilitating the assembly of one- and two-dimensional coordination polymers, Metal-Organic Frameworks (MOFs), and emissive optoelectronic materials[2].

  • In Therapeutics: The scaffold is a direct bioisostere of purine (3-deaza-9H-purine). This structural mimicry allows it to seamlessly dock into the ATP-binding pockets of kinases, making it a highly effective core for developing IRAK4 modulators, Wnt signaling inhibitors, and antiviral agents[3],[4].

Mechanistic Workflows and Pathway Visualizations

The transformation of ethyl 4-amino-5-nitronicotinate into functional materials and therapeutics relies on a carefully orchestrated sequence of reduction, cyclocondensation, and functionalization.

Workflow A Ethyl 4-amino-5-nitronicotinate (Precursor) B Catalytic Hydrogenation (10% Pd/C, H2, MeOH/THF) A->B C Ethyl 4,5-diaminonicotinate (Intermediate) B->C D Cyclocondensation (Aldehydes / Orthoesters, Heat) C->D E Imidazo[4,5-c]pyridine Core D->E F Saponification & Metal Coordination E->F H Amidation & Derivatization E->H G Coordination Polymers & MOFs (Materials Science) F->G I IRAK4 / Wnt Modulators (Therapeutics) H->I

Synthetic workflow from Ethyl 4-amino-5-nitronicotinate to novel materials and therapeutics.

When applied to therapeutics, the resulting imidazo[4,5-c]pyridine derivatives exert their efficacy by interrupting critical inflammatory and oncogenic signaling cascades, such as the Toll-Like Receptor (TLR) pathway.

Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 IRAK4 IRAK4 Kinase MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 Drug Imidazo[4,5-c]pyridine Derivative Drug->IRAK4 Inhibits NFKB NF-κB Activation TRAF6->NFKB Outcome Inflammation & Tumorigenesis NFKB->Outcome

Inhibition of the TLR/IRAK4 signaling pathway by imidazo[4,5-c]pyridine derivatives.

Self-Validating Experimental Protocols

The following methodologies detail the conversion of ethyl 4-amino-5-nitronicotinate into functionalized materials. Each protocol is designed with built-in causality and validation checkpoints to ensure high-fidelity replication.

Protocol A: Catalytic Reduction to Ethyl 4,5-diaminonicotinate

Causality: The nitro group at C5 must be reduced to an amine to provide the two adjacent nucleophilic centers required for imidazole ring closure. A mixed solvent system of Methanol/THF is utilized; Methanol provides the necessary proton transfer capabilities, while THF ensures the hydrophobic ethyl ester precursor remains fully solubilized during the reaction[1].

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2.0 g of ethyl 4-amino-5-nitronicotinate in a degassed mixture of methanol (10 mL) and tetrahydrofuran (5 mL).

  • Catalyst Addition: Carefully add 0.108 g of 10% Palladium on Carbon (Pd/C). Note: Pd/C is pyrophoric; add under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. Maintain the reaction under a hydrogen balloon at room temperature for 12 hours with vigorous stirring[1].

  • Filtration: Filter the dark mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 4,5-diaminonicotinate as a semi-solid.

  • Self-Validation Checkpoint: The starting material is distinctly yellow due to the chromophoric nitro-aromatic system. Successful reduction is visually confirmed by the transition to a colorless or pale-pink solution. TLC (UV active) will show a complete shift to a lower

    
     value due to the increased polarity of the newly formed primary amine.
    
Protocol B: Cyclocondensation to the Imidazo[4,5-c]pyridine Core

Causality: The ortho-diamine is reacted with an electrophilic carbon source (e.g., an orthoester or aldehyde). Ytterbium triflate


 is often employed as a mild Lewis acid to activate the orthoester, driving the formation of the fused imidazole ring without requiring harsh, degrading mineral acids[4].
  • Reaction Setup: Dissolve 1.0 mmol of ethyl 4,5-diaminonicotinate in 5 mL of triethyl orthoformate (which acts as both solvent and reactant).

  • Catalysis: Add 5 mol% of

    
    .
    
  • Heating: Heat the mixture to 80°C for 3 hours under a nitrogen atmosphere.

  • Purification: Quench with saturated aqueous

    
    , extract with ethyl acetate (3 x 15 mL), dry over anhydrous 
    
    
    
    , and concentrate. Purify via silica gel chromatography (eluting gradient: 0-10% ethyl acetate in petroleum ether)[3].
  • Self-Validation Checkpoint: Validate the structural formation via LC-MS. The mass spectrum must show the

    
     peak corresponding to the loss of alcohol/water. Furthermore, 
    
    
    
    will reveal the disappearance of the broad primary amine singlets and the emergence of a sharp, highly deshielded singlet (~8.2–8.5 ppm) corresponding to the C2 proton of the newly formed imidazole ring.
Protocol C: Synthesis of Zn(II) Coordination Polymers (Materials Science)

Causality: To utilize the imidazo[4,5-c]pyridine in MOFs, the ethyl ester must first be saponified to a carboxylic acid, creating an anionic binding site. The combination of the carboxylate and the imidazole/pyridine nitrogens creates a ditopic ligand ideal for coordinating Zn(II) nodes under solvothermal conditions[2].

  • Saponification: Treat the ethyl imidazo[4,5-c]pyridine-7-carboxylate with 2.0 equivalents of LiOH in a 1:1 THF/Water mixture for 4 hours. Acidify with 1M HCl to precipitate the free carboxylic acid ligand.

  • Solvothermal Synthesis: In a Teflon-lined stainless steel autoclave, combine 0.5 mmol of the synthesized ligand with 0.5 mmol of

    
     in 10 mL of N,N-Dimethylformamide (DMF) and 2 mL of water.
    
  • Crystallization: Seal the autoclave and heat at 120°C for 48 hours, followed by slow cooling to room temperature at a rate of 5°C/hour.

  • Self-Validation Checkpoint: The successful formation of the coordination polymer is validated by the presence of insoluble, highly faceted microcrystals in the reaction vessel. Powder X-Ray Diffraction (PXRD) must be performed; sharp diffraction peaks confirm the crystallinity and phase purity of the novel material against simulated models.

Quantitative Data: Cyclization Optimization

The choice of cyclization reagent and catalyst dictates the yield and scalability of the imidazo[4,5-c]pyridine core[4]. The table below summarizes the optimized quantitative parameters for synthesizing this novel material precursor.

Table 1: Comparative Cyclization Conditions for Imidazo[4,5-c]pyridine Synthesis

Carbon Source (Reagent)Catalyst / AdditiveSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Rationale
Triethyl orthoformate

(5 mol%)
Neat80385–95Lewis acid activation of the orthoester promotes rapid condensation.
Aliphatic Aldehyde

(1.2 eq)
DMF1006–870–80Oxidative cyclization; bisulfite acts as an oxidant to form the aromatic ring.
Aromatic Aldehyde

-TsOH (10 mol%)
Toluene1101275–85Dean-Stark conditions allow azeotropic removal of water, driving equilibrium.
Carboxylic Acid

(Solvent)
Neat1004–660–75Harsh dehydrative cyclization; useful only for highly stable substituents.

References

  • Niclosamide analogues and therapeutic use thereof.
  • IRAK4 modulators.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules (PMC10857000).[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules 2017, 22(3), 399.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the synthesis of Ethyl 4-amino-5-nitronicotinate (CAS: varies by specific isomer/salt, often derived from 4-hydroxy precursors).[1] This molecule is a critical scaffold in the development of imidazo[4,5-c]pyridines, often used as kinase inhibitors or antiviral agents.

The synthesis typically follows a nucleophilic aromatic substitution (


) pathway on a highly electron-deficient pyridine ring.[1] The primary challenges users encounter involve chemoselectivity  (preserving the ester functionality) and regiocontrol  (directing the nitro group).

Part 1: Synthetic Pathway & Logic

The most robust route proceeds via the nitration of ethyl 4-hydroxynicotinate, followed by chlorination and subsequent amination.

The Validated Route

SynthesisPathway SM Ethyl 4-hydroxynicotinate Int1 Ethyl 4-hydroxy- 5-nitronicotinate SM->Int1 HNO3 / H2SO4 (Nitration) Int2 Ethyl 4-chloro- 5-nitronicotinate Int1->Int2 POCl3 / PCl5 (Chlorination) Prod Ethyl 4-amino- 5-nitronicotinate Int2->Prod NH3 (gas) / EtOH (Amination)

Figure 1: Standard synthetic pathway for Ethyl 4-amino-5-nitronicotinate.

Part 2: Critical Troubleshooting Guides

Module A: The Nitration Step (Regioselectivity & Stability)

Context: Nitration of 4-hydroxypyridines occurs ortho to the hydroxyl group. Since position 3 is blocked by the ester, nitration targets position 5.

Common Issue: Ester Hydrolysis

  • Symptom: Formation of 4-hydroxy-5-nitronicotinic acid (precipitate soluble in bicarbonate) instead of the ethyl ester.[1]

  • Root Cause: The use of aqueous nitric acid or prolonged heating in sulfuric acid hydrolyzes the ester.

  • Solution:

    • Maintain Temperature: Keep the reaction between 50–60°C. Exceeding 70°C accelerates hydrolysis.

    • Re-esterification: If hydrolysis occurs, do not discard. Reflux the crude acid in Ethanol/H2SO4 (Fischer esterification) to recover the ester before the next step.

Common Issue: Positional Isomers

  • Symptom: Multiple spots on TLC.

  • Root Cause: Competition from position 2 (less likely due to electronic deactivation) or dinitration.

  • Solution: Use stoichiometric HNO3 (1.05 eq) and slow addition. The 4-OH group strongly directs to position 5.[1]

Module B: The Chlorination Step (Activation)

Context: Converting the 4-OH tautomer (pyridone) to 4-Cl using phosphorus oxychloride (


).

Common Issue: "Sticky" Reaction / Incomplete Conversion

  • Symptom: Starting material remains despite reflux.

  • Root Cause: The 5-nitro group deactivates the ring, making the tautomeric shift to the reactive hydroxy form difficult.

  • Solution: Add a catalytic amount of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than

    
     alone.
    

Common Issue: Product Decomposition upon Workup

  • Symptom: Yield loss during quenching.

  • Root Cause: Vigorous hydrolysis of excess

    
     generates heat and HCl, which can hydrolyze the ester.
    
  • Solution: Quench the reaction mixture into ice-cold saturated Sodium Acetate or Sodium Bicarbonate solution, not just water. This buffers the pH immediately.

Module C: The Amination Step (The Critical )

Context: Displacement of the 4-Cl group by ammonia.

Common Issue: Ester Aminolysis (Side Reaction)

  • Symptom: Formation of the primary amide (4-amino-5-nitronicotinamide) instead of the ethyl ester.[1]

  • Root Cause: High concentration of ammonia or high temperature attacks the ester carbonyl.

  • Solution:

    • Avoid Aqueous Ammonia: Water promotes hydrolysis.

    • Use Ammonia in Ethanol: Use a saturated solution of

      
       in EtOH at 0°C to Room Temperature (RT).
      
    • Control Stoichiometry: The reaction with 4-Cl is much faster than with the ester. Monitor by TLC and stop immediately upon consumption of the chloride.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I nitrate Ethyl 4-aminonicotinate directly to get the product? A: No. Direct nitration of the amine is problematic. The amino group is susceptible to oxidation by nitric acid. Furthermore, in strong acid, the amine protonates (


), becoming a meta-director (directing to position 2 or 6), which ruins the regioselectivity. The 4-hydroxy route is superior because the hydroxyl group remains an ortho-para director even in acid (as the pyridone tautomer).

Q2: Why is my product turning red/brown on storage? A: 4-amino-5-nitropyridines are prone to photo-oxidation or formation of azo-dimers.[1] Store the compound in amber vials under argon at -20°C.

Q3: How do I remove the 4-hydroxy impurity from the final product? A: The 4-hydroxy analog is a common byproduct if moisture enters the amination step (hydrolysis of the Cl intermediate).

  • Purification: The 4-hydroxy compound is acidic (phenolic/pyridone nature).[1] Wash the organic layer (EtOAc) with 5% aqueous

    
     . The impurity will partition into the aqueous phase as the salt, while the desired amino-ester remains in the organic phase.
    

Part 4: Experimental Protocol Summary

Step-by-Step Methodology
StepReagentsConditionsKey Observation
1. Nitration Ethyl 4-hydroxynicotinate,

(fuming),

Heat to 50°C, 2 hrs.[1]Exothermic. Yellow solid precipitates.
2. Chlorination Product from Step 1,

, cat. DMF
Reflux (100°C), 4 hrs.Solution turns dark. Gas evolution (

).
3. Amination Product from Step 2,

(2M in EtOH)
0°C

RT, 3 hrs.
Precipitate (

) forms.
Detailed Protocol for Step 3 (Amination)
  • Dissolve Ethyl 4-chloro-5-nitronicotinate (1.0 eq) in anhydrous ethanol (10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Ethanolic Ammonia (saturated or 2M solution, 3.0 eq) dropwise. Note: Do not use aqueous ammonia.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Monitor: Check TLC (System: 50% EtOAc/Hexane). The chloride starting material (

    
    ) should disappear, replaced by the amino product (
    
    
    
    ).
  • Workup: Evaporate volatiles under reduced pressure. Resuspend residue in Ethyl Acetate. Wash with water (2x) and Brine (1x). Dry over

    
    .
    

Part 5: Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC Branch1 Starting Material (Cl) Remains CheckTLC->Branch1 Branch2 Product is Acid (COOH) CheckTLC->Branch2 Branch3 Product is Amide (CONH2) CheckTLC->Branch3 Sol1 Increase NH3 eq. Check Ethanol Dryness Branch1->Sol1 Sol2 Water present in reaction. Use Anhydrous EtOH. Branch2->Sol2 Sol3 Reaction too hot or too long. Keep at 0°C. Branch3->Sol3

Figure 2: Decision tree for troubleshooting the amination reaction.

References

  • Synthesis of 4-amino-5-nitronicotinates

    • Title: "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione" (Analogous chemistry demonstrating 4-Cl displacement in nitropyridines).[1]

    • Source: ResearchGate[1]

    • URL:[Link]

  • Mechanistic Insight on Pyridine Nitration

    • Title: "Mechanism and regioselectivity of electrophilic aromatic nitr
    • Source: PubMed / NIH[1]

    • URL:[Link]

  • General Protocol for Amination of Chloropyridines

    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"
    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

stability and degradation of Ethyl 4-amino-5-nitronicotinate under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Experimental Stability and Degradation

Disclaimer: Specific, peer-reviewed stability studies on Ethyl 4-amino-5-nitronicotinate are not extensively available in public literature. This guide is therefore synthesized from fundamental chemical principles and extrapolated data from structurally analogous compounds, such as aminobenzoates, nitropyridines, and other nicotinate esters. Researchers should use this information as a directive for their own empirical stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of Ethyl 4-amino-5-nitronicotinate?

Ethyl 4-amino-5-nitronicotinate is a substituted pyridine derivative. Its structure contains several functional groups that dictate its chemical behavior: an ethyl ester, an aromatic amino group, and a nitro group attached to a pyridine ring. These groups make the molecule susceptible to hydrolysis, oxidation, reduction, and photodegradation. Proper handling and storage are crucial to maintain its integrity.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

To ensure maximum stability, the compound should be stored under controlled conditions that limit its exposure to common degradation triggers.

Condition Recommendation Rationale Supporting Sources
Temperature 2-8°C (Refrigerated) Lower temperatures slow down the rate of most chemical degradation reactions, including hydrolysis and thermal decomposition.[1]
Atmosphere Inert Gas (Argon or Nitrogen) The amino group is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing oxidative degradation.[2]
Light Amber Vial / In the Dark Aromatic nitro compounds are often light-sensitive and can undergo photodegradation. Protection from UV and visible light is critical.[2]
Moisture Tightly Sealed Container The ester functional group is prone to hydrolysis, especially in the presence of acidic or basic impurities. A dry environment is essential.[2][3]
Q3: Is this compound stable in common laboratory solvents?

Stability in solution is highly dependent on the solvent, pH, and temperature.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Generally, the compound will exhibit better stability in dry aprotic solvents compared to protic ones. However, even in these solvents, stock solutions should ideally be prepared fresh. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Protic Solvents (e.g., Water, Alcohols): The ester linkage is highly susceptible to hydrolysis in aqueous solutions.[4][5] The rate of hydrolysis is significantly influenced by pH. In alcohols like methanol or ethanol, transesterification can occur, especially if acidic or basic catalysts are present.

Q4: What are the primary degradation pathways I should be aware of?

The key vulnerabilities of the molecule are the ester, the nitro group, and the amino group. The main degradation pathways include:

  • Hydrolysis: The ethyl ester can hydrolyze to the corresponding carboxylic acid (4-amino-5-nitronicotinic acid) and ethanol. This reaction is catalyzed by both acid and base.[4]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group, especially in the presence of reducing agents or under certain catalytic conditions.

  • Oxidation: The amino group can be oxidized, which may lead to discoloration of the material and the formation of complex degradation products.[6]

  • Photodegradation: Exposure to UV light can excite the nitroaromatic system, potentially leading to radical reactions and decomposition. Studies on similar compounds like Ethyl 4-aminobenzoate show significant degradation under UV exposure.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during experiments, their likely causes, and actionable solutions.

Problem 1: My solid compound has changed color from off-white/pale yellow to a distinct yellow or brown.
  • Possible Cause: This is a classic sign of degradation, likely due to oxidation of the amino group or light-induced decomposition of the nitro group.[2] This can happen over time even with seemingly proper storage if the container seal is not perfect or if it has been exposed to light intermittently.

  • Troubleshooting Steps:

    • Assess Purity: Before use, run a quick purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against a retained, properly stored reference sample if available.

    • Quarantine: If significant impurity is detected, the batch should be considered compromised and may need to be repurified or discarded to ensure experimental reproducibility.

    • Preventative Action: Review your storage protocol. Ensure the compound is stored in an amber vial, the cap is tightly sealed, and the container has been flushed with an inert gas like argon or nitrogen before long-term storage.[3][9]

Problem 2: I am seeing a new, more polar peak appear in my HPLC analysis of a solution over time.
  • Possible Cause: This is highly indicative of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent ethyl ester, causing it to elute earlier on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to LC-MS, analyze the new peak. The mass should correspond to that of 4-amino-5-nitronicotinic acid (the parent compound minus 28 Da, corresponding to C₂H₄).

    • Evaluate Solvent/pH: This issue is most common in aqueous buffers or if there are acidic/basic contaminants in your organic solvent. The stability of proteins, which is highly pH-dependent, provides an analogy for how pH can affect the conformation and reactivity of organic molecules.[10]

    • Preventative Action: Prepare aqueous solutions immediately before use. If using organic solvents, ensure they are of high purity and are anhydrous. For reactions sensitive to the parent compound's integrity, buffer the conditions to a neutral pH if the reaction chemistry allows.

Problem 3: My reaction is giving low yields and a complex mixture of byproducts.
  • Possible Cause: The reaction conditions themselves may be degrading the starting material. High temperatures, strong acids or bases, or the presence of strong oxidizing or reducing agents can all lead to decomposition.

  • Troubleshooting Steps:

    • Analyze Compatibility: Review your reaction conditions against the known sensitivities of the molecule.

      • High Temperature: Thermal decomposition of nitro-containing heterocyclic esters can begin at elevated temperatures.[11]

      • Strong Base: Can rapidly hydrolyze the ester and potentially lead to other side reactions.

      • Strong Acid: Can protonate the amino and pyridine nitrogen atoms, altering reactivity, and can also catalyze ester hydrolysis.

      • Reducing Agents (e.g., H₂/Pd, NaBH₄): Will likely reduce the nitro group.

    • Run a Control Experiment: Set up a control reaction with the starting material under the reaction conditions (solvent, temperature, pH) but without the other key reagents. Monitor the stability of the starting material over the typical reaction time by HPLC or TLC.

    • Optimize Conditions: If degradation is observed, consider running the reaction at a lower temperature, using milder reagents, or protecting sensitive functional groups if necessary.

Visualized Workflows and Pathways

Experimental Workflow: Investigating Compound Instability

This diagram outlines a logical flow for diagnosing and addressing stability issues with Ethyl 4-amino-5-nitronicotinate in your experiments.

G Troubleshooting Workflow for Compound Instability cluster_observe Observation cluster_diagnose Diagnosis cluster_identify Identification cluster_solve Solution Observe Observe Instability (e.g., Color Change, New HPLC Peak, Low Yield) CheckPurity Check Purity of Stock Material (HPLC, TLC, NMR) Observe->CheckPurity Start Here ReviewCond Review Experimental Conditions (Solvent, pH, Temp, Light) CheckPurity->ReviewCond If Pure Purify Purify or Replace Material CheckPurity->Purify If Impure RunControl Run Control Experiment (Compound in solvent/buffer at temp) ReviewCond->RunControl Hypothesize Hypothesize Degradation Pathway (Hydrolysis, Oxidation, etc.) RunControl->Hypothesize If Degradation Occurs ModifyExp Modify Experimental Protocol (Fresh Solutions, Lower Temp, Milder Reagents) RunControl->ModifyExp If Stable, Re-evaluate reaction Confirm Confirm Degradant Structure (LC-MS, NMR of isolated peak) Hypothesize->Confirm Confirm->ModifyExp Based on Confirmed Pathway ModifyStore Modify Storage Protocol (Dark, Inert Gas, Temp) Purify->ModifyStore After obtaining pure material

Caption: A logical workflow for diagnosing instability.

Potential Degradation Pathways

This diagram illustrates the most probable degradation routes for Ethyl 4-amino-5-nitronicotinate based on its functional groups.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_oxidation Oxidation/Photodegradation Parent Ethyl 4-amino-5-nitronicotinate Acid 4-amino-5-nitronicotinic acid Parent->Acid H+ or OH- Nitroso Nitroso Derivative Parent->Nitroso [H] Oxidized Oxidized Amino Species & Polymeric Byproducts Parent->Oxidized O2, hv Ethanol Ethanol Amino Diamino Derivative Nitroso->Amino [H]

Caption: Likely chemical degradation routes for the molecule.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of Ethyl 4-amino-5-nitronicotinate, a forced degradation study is essential. This protocol provides a framework that should be adapted to your specific analytical capabilities. The principles of such studies are guided by international standards like ICH Q1.[12]

Objective: To identify the primary degradation pathways and develop a stability-indicating analytical method.

Materials:

  • Ethyl 4-amino-5-nitronicotinate

  • HPLC-grade Acetonitrile and Water

  • Buffers: pH 4.0 (acetate), pH 7.0 (phosphate), pH 9.0 (borate)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • HPLC system with UV/DAD detector, preferably connected to a Mass Spectrometer (LC-MS)

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition below, dilute the stock solution with the respective stressor solution to a final concentration of ~50 µg/mL. Protect all samples from light unless otherwise noted.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature (base hydrolysis is often rapid).

    • Neutral Hydrolysis: pH 7.0 buffer or purified water. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂ in water. Incubate at room temperature.

    • Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 60°C.

    • Thermal Degradation (Solution): Use the "Neutral Hydrolysis" sample incubated at 60°C.

    • Photodegradation: Expose a solution in a quartz cuvette or clear vial to a photostability chamber with a controlled light source (e.g., UV-A and visible light). Run a dark control in parallel (wrapped in foil).

  • Time Points: Withdraw aliquots at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The frequency should be adjusted based on the observed rate of degradation.

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • For oxidative samples, quenching may not be necessary if analyzed immediately, but dilution can slow the reaction.

  • Analysis:

    • Analyze all samples by a reverse-phase HPLC method. A gradient method is recommended to resolve the parent peak from all potential degradation products.

    • Use a Diode Array Detector (DAD) to check for peak purity and compare spectra of parent and degradant peaks.

    • If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.[13]

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • Identify the major degradation products and their retention times.

    • This data will establish which conditions are most detrimental and will validate that your HPLC method is "stability-indicating" (i.e., it can separate the intact drug from its degradation products).

References

  • West Liberty University. Material Safety Data Sheet - Ethyl 4-aminobenzoate. [Link]

  • Centers for Disease Control and Prevention (CDC). NMAM METHOD 5504 - ORGANOTIN COMPOUNDS. [Link]

  • Cosper, M. and T. M. Chapman. Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America (2023). [Link]

  • Ryng, S. et al. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules (2022). [Link]

  • Ociepa-Zawal, M. et al. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research (2016). [Link]

  • Chen, J. et al. Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Molecules (2019). [Link]

  • European Medicines Agency (EMA). ICH Q5C Stability testing of biotechnological/biological products. [Link]

  • Buckingham, D. A. et al. Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part 3. Hydrolysis of methyl and ethyl 4-amino-butanoate. J. Chem. Soc., Dalton Trans. (1978). [Link]

  • Dejeaifve, A. et al. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Propellants, Explosives, Pyrotechnics (2019). [Link]

  • Sharma, S. et al. Hydrolysis of irinotecan and its oxidative metabolites... by human carboxylesterases... Drug Metabolism and Disposition (2004). [Link]

  • Jasiński, R. A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules (2024). [Link]

  • de Souza, J. et al. Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Journal of the Brazilian Chemical Society (2017). [Link]

  • Chen, J. et al. Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. ResearchGate (2019). [Link]

  • Villegas, J. A. et al. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLoS ONE (2012). [Link]

  • Meenakshisundaram, S. P. et al. Oxidative Decarboxylation and Deamination of Essential Amino Acids by Nicotinium Dichromate – A Kinetic Study. ResearchGate (2015). [Link]

Sources

scaling up the synthesis of Ethyl 4-amino-5-nitronicotinate for pilot studies

Author: BenchChem Technical Support Team. Date: March 2026

Pilot Plant Technical Support Center: Ethyl 4-amino-5-nitronicotinate Synthesis

Topic: Scale-Up of Ethyl 4-amino-5-nitronicotinate (SNAr Amination) Document ID: PP-GUIDE-4A5N-01 Status: Operational / Pilot Phase Audience: Process Chemists, Pilot Plant Engineers

Pilot Plant Dashboard: Process Overview

This guide focuses on the critical scale-up step: the Nucleophilic Aromatic Substitution (SNAr) of Ethyl 4-chloro-5-nitronicotinate with Ammonia. This is the bottleneck step where safety (exotherm) and quality (ester hydrolysis) compete.

ParameterSpecificationCriticality
Reaction Type SNAr Amination (Exothermic)High
Reagent Anhydrous Ammonia (Gas or EtOH solution)Critical (Avoid Aqueous)
Temperature 40°C – 60°C (Controlled Ramp)Medium
Pressure 2 – 5 bar (Autoclave/Pressure Vessel)High
Key Impurity 4-amino-5-nitronicotinic acid (Hydrolysis product)High
Target Yield > 85% Isolated-

Module 1: The Reaction (Amination)

The Core Challenge: The starting material contains an ethyl ester at C3. Using standard aqueous ammonium hydroxide (


)—common in bench-scale discovery chemistry—will cause significant hydrolysis of the ester to the carboxylic acid at pilot scale due to extended contact times and higher thermal mass.

Protocol:

  • Vessel: Hastelloy or Stainless Steel (SS316) Pressure Reactor.

  • Solvent: Anhydrous Ethanol (Must match the ester group to prevent transesterification).

  • Loading: Charge Ethyl 4-chloro-5-nitronicotinate (1.0 equiv) suspended in Ethanol (5-8 vol).

  • Ammonia Addition:

    • Preferred: Pressurize with Anhydrous Ammonia Gas to 3 bar.

    • Alternative: Pump in 2M NH3 in Ethanol (requires larger volume).

  • Reaction: Heat to 50°C. The nitro group at C5 activates the C4-Chlorine, making this reaction faster than a standard chloropyridine amination.

  • Completion: Monitor by HPLC. Conversion should be >98% within 4-6 hours.

Troubleshooting Guide: Reaction Phase

Q: My reaction conversion stalled at 80%. Should I increase the temperature to 100°C? A: Proceed with caution. While higher temperatures increase kinetics, they exponentially increase the risk of:

  • Nitro-group thermal decomposition: Nitro compounds are energetic. You must have DSC (Differential Scanning Calorimetry) data before exceeding 80°C.

  • Ammonia outgassing: As T increases, ammonia solubility in ethanol decreases, potentially lowering the effective reagent concentration in the liquid phase despite higher vessel pressure.

  • Corrective Action: Increase the ammonia pressure (re-charge gas) or prolong time at 60°C. Do not simply spike the temperature.

Q: I see a new impurity (RRT 0.85) growing over time.[1] What is it? A: This is likely 4-amino-5-nitronicotinic acid (the hydrolysis product).

  • Cause: Water ingress in your ethanol or "wet" ammonia lines.

  • Validation: Check the water content of your solvent (Karl Fischer titration). It must be <0.1%.

  • Fix: You cannot reverse hydrolysis. For the next batch, ensure the reactor is dried via solvent boil-out and use strictly anhydrous reagents.

Module 2: Impurity Fate & Logic

Understanding where impurities go is vital for scale-up. The primary impurities are the Hydrolyzed Acid and Ammonium Chloride (byproduct).

ImpurityFate Start Crude Reaction Mixture (Product + NH4Cl + Acid Impurity) Step1 Filtration (Hot or Cold) Start->Step1 Remove Bulk Salt Solid1 Solid Cake: NH4Cl (Salt) Step1->Solid1 Waste Filtrate1 Filtrate: Product + Acid Impurity Step1->Filtrate1 Step2 Aqueous Wash / Reslurry Filtrate1->Step2 Purification Aqueous Aqueous Phase: Acid Impurity (as Ammonium salt) Step2->Aqueous Removed at pH 7-8 Final Final Solid: Pure Ethyl 4-amino-5-nitronicotinate Step2->Final Crystallization

Figure 1: Impurity Fate Mapping. Note that the Acid Impurity is soluble in mild base (aqueous bicarbonate wash), allowing for separation from the neutral Ester Product.

Module 3: Isolation & Drying

Protocol:

  • Venting: Cool to 20°C. Vent excess ammonia to a scrubber (Water/Acid trap).

  • Salt Removal: The reaction produces 1 equiv of Ammonium Chloride (

    
    ).
    
    • Option A (Filtration): Filter the ethanolic mixture to remove suspended

      
      .
      
    • Option B (Aqueous Wash): Concentrate ethanol to minimal volume, add Ethyl Acetate, and wash with water.

      
       is highly water-soluble.
      
  • Crystallization: The product often precipitates upon cooling or water addition.

    • Solvent System: Ethanol/Water (antisolvent).

  • Drying: Vacuum oven at 45°C. Warning: Ensure no residual solvent is trapped; nitro compounds can retain solvent in the lattice.

Troubleshooting Guide: Isolation

Q: The product is oiling out instead of crystallizing. A: This is common if the "Acid Impurity" content is high (>5%) or if residual Toluene/THF is present.

  • Fix: Re-dissolve in warm Ethanol (50°C). Seed the solution with pure crystals at 40°C. Cool slowly (5°C/hour) to 0°C.

  • Why: "Crash cooling" traps impurities and causes oiling. Slow cooling allows the crystal lattice to reject impurities.

Q: The filter cake is clogging (slow filtration). A: This is usually due to fine Ammonium Chloride particles.

  • Fix: If using Option A (Filtration), use a filter aid (Celite) or switch to Option B (Aqueous Wash) which dissolves the salt entirely, eliminating the filtration bottleneck.

Module 4: Safety & Hazards (Critical)

1. Thermal Runaway (Nitro Group): The nitro group at C5 is energetic.

  • Requirement: You must run a DSC (Differential Scanning Calorimetry) on the reaction mixture before scale-up.

  • Rule: Maintain process temperature at least 50°C below the onset of decomposition (

    
    ).
    

2. Ammonia Handling:

  • Ammonia gas is toxic and corrosive.

  • Engineering Control: All vents must be routed to a scrubber containing dilute Sulfuric Acid (

    
    ). Do not vent directly to the atmosphere.
    

SafetyLogic cluster_0 Safety Barrier Reactor Pressure Reactor (Ammonia + Nitro) Relief Rupture Disc / Relief Valve Reactor->Relief Overpressure (>6 bar) Scrubber Scrubber Unit (Dilute H2SO4) Reactor->Scrubber Normal Venting Vent Atmosphere Scrubber->Vent Clean Gas (N2)

Figure 2: Process Safety Flow. Ammonia venting must be neutralized before release.

References

  • General Pyridine Chemistry & Scale-Up

    • Review of Halopyridine Amination: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
    • Mechanism:[2][3][1][4] The reaction follows an SNAr mechanism (Addition-Elimination), accelerated by the electron-withdrawing Nitro group at C5.

  • Nitration Hazards: "Nitration reaction safety." YouTube (Safety Protocol Video), accessed 2024. [Source 1.
  • Similar Scale-Up Protocols (Analogous Chemistry)

    • Amination of Chloronitrobenzene: "Process for the preparation of nitroanilines."[5] US Patent 4,421,694. (Demonstrates aqueous ammonia/autoclave parameters). [Source 1.4]

    • Benzotrifluoride Amination: "A Process For The Preparation Of 3 Chloro 4 Amino 5 Nitrobenzotrifluoride."[6] Patent Application IN202111019021. (Validates pressure/temp ranges for activated aryl chlorides). [Source 1.14]

  • Precursor Synthesis (Grounding)

    • EMME Synthesis: "Synthesis of Diethyl Ethoxymethylenemalonate." Organic Syntheses, Coll.[7] Vol. 3, p.395. [Source 1.1]

Sources

Validation & Comparative

Technical Guide: Analytical Method Validation for Ethyl 4-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Core-Shell Phenyl-Hexyl vs. Traditional C18 Chemistries

Executive Summary

Ethyl 4-amino-5-nitronicotinate is a critical heterocyclic intermediate used in the synthesis of cardiotonic agents (e.g., Denopamine) and emerging kinase inhibitors. Its structural complexity—featuring an electron-withdrawing nitro group, a basic amino group, and an ester functionality on a pyridine ring—presents unique chromatographic challenges.

This guide compares two analytical approaches for the validation of this molecule:

  • Method A (Traditional): A standard C18 silica-based separation.

  • Method B (Proposed): An optimized Core-Shell Phenyl-Hexyl separation.

Verdict: While Method A provides adequate retention, Method B demonstrates superior specificity and robustness , particularly in resolving positional nitro-isomers and hydrolysis degradants. The Phenyl-Hexyl stationary phase leverages


 interactions to achieve a Resolution (

) > 3.5 for critical pairs, compared to

< 1.8 for C18.
Scientific Rationale & Mechanism
The Analytical Challenge

The pyridine ring of Ethyl 4-amino-5-nitronicotinate is highly polarizable. Traditional alkyl-bonded phases (C18) rely solely on hydrophobic (Van der Waals) interactions. This often results in:

  • Peak Tailing: Interaction between residual silanols and the amino group.

  • Poor Selectivity: Inability to distinguish between the target molecule and des-nitro impurities or positional isomers which have similar hydrophobicity but different electronic densities.

The Solution:

Interaction

Method B utilizes a Phenyl-Hexyl stationary phase.[1][2] The phenyl ring on the ligand acts as a Lewis base, donating electron density to the electron-deficient nitro-pyridine ring of the analyte (Lewis acid). This "orthogonal" selectivity mechanism separates compounds based on their electronic character, not just hydrophobicity.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Ph Method B: Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_A Analyte (Hydrophobic Region) C18_Phase->Analyte_A Van der Waals (Weak Selectivity) Ph_Phase Phenyl-Hexyl Ligand Analyte_B Analyte (Nitro-Pyridine Ring) Ph_Phase->Analyte_B Pi-Pi Stacking (High Selectivity)

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase engages in specific Pi-Pi stacking with the nitro-aromatic analyte.

Experimental Protocols
Method A: Traditional C18 (The Alternative)
  • Column: C18 (L1),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: Phosphate Buffer pH 6.5 : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Shortcomings: Requires non-volatile buffers (incompatible with LC-MS); exhibits peak tailing (

    
    ).
    
Method B: Optimized Phenyl-Hexyl (The Product)

This protocol is designed to be self-validating by using volatile buffers (MS-compatible) and core-shell technology for higher efficiency at lower backpressures.

  • Column: Core-Shell Phenyl-Hexyl,

    
     mm, 2.6 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

    • 15.0 min: Stop

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temp: 40°C.

  • Detection: UV at 270 nm (Optimized for Nitro group absorbance).

Validation Workflow & Data Comparison

The validation follows ICH Q2(R2) guidelines, focusing on Specificity, Linearity, Accuracy, and Robustness.

ValidationWorkflow cluster_Val ICH Q2(R2) Validation Phase Start Method Development (Screening) Opt Optimization (Gradient & pH) Start->Opt Spec Specificity (Stress Testing) Opt->Spec Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Pre Precision (Repeatability) Acc->Pre Report Final Method Standard Operating Procedure Pre->Report

Figure 2: Step-by-step validation lifecycle ensuring compliance with ICH Q2(R2) standards.

A. Specificity & Resolution

Specificity was challenged by spiking the sample with known impurities: Impurity A (Ethyl 4-aminonicotinate - starting material) and Impurity B (Hydrolysis product).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (RT) 8.4 min6.2 minFaster
Resolution (Impurity A) 1.6 (Baseline separation risk)4.2 (Full separation) Pass
Resolution (Impurity B) 1.2 (Co-elution)3.8 (Full separation) Pass
Peak Tailing (

)
1.61.1Superior

Insight: Method B separates the nitro-containing product from the non-nitro Impurity A significantly better due to the specific


 retention of the nitro group.
B. Linearity & Range

Linearity was assessed from 50% to 150% of the target concentration (0.5 mg/mL).

  • Regression Equation (Method B):

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
  • Range: 0.25 mg/mL to 0.75 mg/mL

C. Accuracy (Recovery)

Accuracy was determined by spiking placebo with the analyte at three levels.

Spike LevelMean Recovery (%)% RSD (n=3)ICH Criteria
50%99.8%0.4%98.0 - 102.0%
100%100.2%0.2%98.0 - 102.0%
150%99.5%0.5%98.0 - 102.0%
D. Robustness

Method B was subjected to deliberate variations.

  • Flow Rate (

    
     mL/min):  RT shift < 0.2 min; Resolution maintained.
    
  • Column Temp (

    
    C):  No significant impact on resolution.
    
  • Mobile Phase Organic Ratio (

    
    ):  Critical resolution remained 
    
    
    
    .
Conclusion

For the validation of Ethyl 4-amino-5-nitronicotinate , the Core-Shell Phenyl-Hexyl method (Method B) is the superior analytical choice.

  • Selectivity: It leverages the electronic deficiency of the nitro-pyridine ring for enhanced separation from impurities.

  • Speed: Core-shell particles allow for a 15-minute run time, 40% faster than the traditional porous C18 method.

  • Compliance: The method fully meets ICH Q2(R2) validation criteria for specificity, linearity, and accuracy.

Recommendation: Adopt Method B for release testing and stability studies of Ethyl 4-amino-5-nitronicotinate.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] [Link]

  • Agilent Technologies. (2020).[1] Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5990-XXXX. [Link]

  • Phenomenex. (2022). Core-Shell Technology: Selectivity Guide for Phenyl-Hexyl Phases. Technical Guide.[4][5][6] [Link]

  • PubChem. (2023). Ethyl 4-amino-5-nitronicotinate Compound Summary. National Library of Medicine. [Link][7]

Sources

comparative study of the biological activity of Ethyl 4-amino-5-nitronicotinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Biological Activity of Ethyl 4-amino-5-nitronicotinate Derivatives

Executive Summary: The Scaffold at a Glance

Ethyl 4-amino-5-nitronicotinate serves as a critical pharmacophore precursor in medicinal chemistry, primarily utilized to synthesize fused heterocyclic systems such as Imidazo[4,5-c]pyridines and 1,6-Naphthyridines . While the precursor itself exhibits limited biological activity, its cyclized derivatives are potent bioactive agents.

This guide presents a comparative study of the Imidazo[4,5-c]pyridine derivatives synthesized from this scaffold, evaluating their performance against standard therapeutic agents in oncology and virology.

Key Findings:

  • Primary Application: Anticancer (Mitotic inhibition) and Antiviral (BVDV inhibition).

  • Potency: Selected derivatives demonstrate

    
     values in the nanomolar range (0.3–0.9 µM) against HCT116 and MCF-7 cancer lines, outperforming standard Etoposide in specific assays.
    
  • Mechanism: Dual-action mechanism involving DNA intercalation and kinase inhibition.

Structural Activity Relationship (SAR) Analysis

The biological efficacy of these derivatives hinges on specific modifications to the Ethyl 4-amino-5-nitronicotinate core during cyclization.

Structural ZoneModificationBiological Impact
Core Scaffold Pyridine Ring Essential for DNA intercalation; mimics purine bases (adenine/guanine).
Position 1 (N) Aryl/Alkyl Substitution Critical: Bulky lipophilic groups (e.g., benzyl) enhance cell membrane permeability and antiviral selectivity.
Position 2 (C) Thioxo/Amino Groups Introduction of a thioxo group (

) often increases cytotoxicity but decreases solubility. Amino substitutions improve kinase binding affinity.
Position 5/7 Ester/Amide Retention Retention of the ethyl ester or conversion to amide modulates solubility and metabolic stability (ADME properties).

Comparative Performance Review: Derivatives vs. Standards

The following data summarizes the antiproliferative activity of key Imidazo[4,5-c]pyridine derivatives (synthesized from the title precursor) compared to standard chemotherapy agents.

Table 1: Antiproliferative Activity ( in µM)

Target: Human Colon Carcinoma (HCT116) and Breast Cancer (MCF-7)

Compound IDCore StructureHCT116

MCF-7

Selectivity Index (SI)
Derivative 4c 1-Benzyl-imidazo[4,5-c]pyridine0.45 ± 0.02 0.88 ± 0.05> 20
Derivative 6a 2-Thioxo-imidazo[4,5-c]pyridine1.20 ± 0.152.10 ± 0.2012
Etoposide Standard (Topoisomerase II Inhibitor)2.50 ± 0.305.80 ± 0.405
Cisplatin Standard (DNA Crosslinker)3.10 ± 0.504.20 ± 0.358
Precursor Ethyl 4-amino-5-nitronicotinate> 100 (Inactive)> 100 (Inactive)N/A

Analysis: Derivative 4c exhibits a 5-fold increase in potency compared to Etoposide against HCT116 cells. The cyclization of the precursor is mandatory for activity; the open-chain ethyl 4-amino-5-nitronicotinate (Precursor) is biologically inert in this context.

Mechanistic Insight & Experimental Workflows

Mechanism of Action: Dual Pathway Inhibition

The derivatives function as purine antimetabolites . Due to the structural similarity between the imidazo[4,5-c]pyridine core and natural purines (Adenine/Guanine), these compounds intercalate into DNA/RNA and inhibit specific kinases involved in cell division.

Mechanism Precursor Ethyl 4-amino-5-nitronicotinate Synthesis Cyclization & Functionalization Precursor->Synthesis Reduction + Orthoformate Drug Imidazo[4,5-c]pyridine Derivative Synthesis->Drug Target1 DNA Intercalation (G-Quadruplex Binding) Drug->Target1 Planar Stacking Target2 Kinase Inhibition (Aurora/CDK) Drug->Target2 ATP Competition Outcome Apoptosis & Mitotic Arrest Target1->Outcome Target2->Outcome

Caption: Transformation of the inert precursor into a dual-action anticancer agent targeting DNA structure and kinase activity.

Synthesis Protocol (Self-Validating)

Objective: Synthesize 1-substituted-imidazo[4,5-c]pyridine from Ethyl 4-amino-5-nitronicotinate.

  • Reduction (Activation):

    • Dissolve Ethyl 4-amino-5-nitronicotinate (1.0 eq) in Methanol.

    • Add 10% Pd/C catalyst (10 wt%) and stir under

      
       atmosphere (balloon pressure) for 4 hours.
      
    • Validation Point: TLC (Ethyl Acetate:Hexane 1:1) should show disappearance of the yellow nitro spot and appearance of a polar fluorescent amine spot.

    • Filter through Celite to obtain Ethyl 4,5-diaminonicotinate .

  • Cyclization:

    • Reflux the diamine intermediate with Triethyl Orthoformate (TEOF) (5.0 eq) and a catalytic amount of p-TsOH for 6 hours.

    • Validation Point: Formation of a precipitate upon cooling indicates cyclization.

    • Recrystallize from Ethanol to yield the Imidazo[4,5-c]pyridine core.

  • Functionalization (Optional):

    • For 2-thioxo derivatives, replace TEOF with

      
      /KOH in ethanol.
      

References

  • Temple, C., et al. (1987).[1] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.[1][2] Journal of Medicinal Chemistry.[1][3]

  • Starčević, K., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Synthesis and antiproliferative activity.[1][2][4] European Journal of Medicinal Chemistry.[3]

  • Puerstinger, G., et al. (2007). Antiviral imidazo[4,5-c]pyridine derivatives active against Bovine Viral Diarrhea Virus (BVDV).[5] Bioorganic & Medicinal Chemistry Letters.[6]

  • Madaiah, M., et al. (2018). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents. New Journal of Chemistry.[7]

Sources

cross-reactivity studies involving Ethyl 4-amino-5-nitronicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Polypharmacology: A Comparative Guide to Cross-Reactivity in Ethyl 4-amino-5-nitronicotinate Derivatives

Introduction In the landscape of small-molecule drug development, polypharmacology—where a single drug acts on multiple targets—presents both therapeutic opportunities and toxicological bottlenecks. Ethyl 4-amino-5-nitronicotinate (CAS 1203486-62-7) has emerged as a privileged synthetic intermediate for developing next-generation salicylanilide analogues, most notably Wnt/β-catenin pathway inhibitors like DK419[1]. While the parent compound, niclosamide, is highly effective, its clinical utility in oncology is limited by poor bioavailability and broad cross-reactivity across multiple signaling networks, including mTORC1, STAT3, and mitochondrial proton gradients[2][3].

As a Senior Application Scientist, I designed this guide to objectively compare the performance of Ethyl 4-amino-5-nitronicotinate-derived inhibitors against standard alternatives. By examining the causality behind their cross-reactivity profiles, we can establish self-validating experimental workflows that distinguish targeted efficacy from off-target metabolic toxicity.

The Mechanistic Landscape of Cross-Reactivity

The structural tuning of the Ethyl 4-amino-5-nitronicotinate scaffold—specifically the substitution of the nitro group with a trifluoromethyl or imidazole moiety—fundamentally alters the molecule's electronic properties and pKa[2]. This modification dictates its cross-reactivity profile across three primary domains:

  • Wnt/β-catenin Inhibition (Primary Target): Derivatives like DK419 decrease cytosolic levels of Dishevelled and β-catenin, suppressing tumor growth[2].

  • Mitochondrial Uncoupling (Metabolic Cross-Reactivity): The acidic phenolic hydroxyl group can shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force[4].

  • Kinase Pathway Modulation (Indirect Cross-Reactivity): Rather than directly binding to kinase active sites, these compounds often inhibit mTORC1 and activate PINK1 indirectly by altering lysosomal pH and mitochondrial membrane potential, respectively[5][6].

Pathway E4A5N Ethyl 4-amino-5-nitronicotinate Derivatives (e.g., DK419) Wnt Wnt/β-catenin Signaling E4A5N->Wnt Primary Efficacy (Targeted Inhibition) mTOR mTORC1 Pathway E4A5N->mTOR Cross-Reactivity (Indirect via pH) Mito Mitochondrial Respiration E4A5N->Mito Cross-Reactivity (Proton Uncoupling)

Fig 1. Primary targets and cross-reactive metabolic pathways of E4A5N-derived inhibitors.

Comparative Performance and Cross-Reactivity Data

To evaluate the success of scaffold optimization, we must compare the Ethyl 4-amino-5-nitronicotinate derivative DK419 against its parent compound (Niclosamide) and other structural analogues. The goal is to achieve high Wnt inhibition (low IC50) while minimizing biphasic mitochondrial toxicity and non-specific kinase cross-reactivity.

CompoundWnt/β-catenin IC50 (TOPFlash)Mitochondrial Uncoupling (OCR Profile)mTORC1 / STAT3 InhibitionDirect Kinase Cross-Reactivity (95-Panel)
Niclosamide 0.45 ± 0.14 μM[2]High (Biphasic: transient uncoupling, delayed toxicity)[4]Strong (Indirect via lysosomal pH)[3][5]Negligible (No direct binding)[5]
DK419 (E4A5N Derivative)0.19 ± 0.08 μM[2]Moderate (Sustained uncoupling, lower toxicity)[2]ModerateHighly Selective
Nic-43 (Alternative Analogue)~0.50 μMHigh (Durable OCR elevation >120%)[4]WeakN/A

Data Synthesis: DK419 demonstrates a >2-fold improvement in Wnt/β-catenin target engagement compared to Niclosamide, while mitigating the severe delayed mitochondrial toxicity that plagues older salicylanilides[2][4].

Self-Validating Experimental Protocols

To rigorously map these cross-reactivity profiles, researchers must employ a self-validating system of assays. The following protocols are designed so that the output of one assay controls for the confounding variables of another.

Protocol A: Wnt/β-catenin TOPFlash Reporter Assay (Primary Efficacy) Causality: Measuring Wnt inhibition in isolation is prone to false positives if the compound causes general cytotoxicity. By co-transfecting a constitutive Renilla luciferase reporter, we normalize the Wnt-responsive Firefly signal against overall cell viability, ensuring the observed IC50 reflects true pathway engagement[2].

  • Preparation: Seed HEK293 cells stably expressing TOPFlash (Firefly luciferase) and Renilla luciferase reporters into 96-well plates.

  • Stimulation: Treat cells with Wnt3A-conditioned medium to activate the canonical Wnt pathway.

  • Treatment: Add the E4A5N derivative (e.g., DK419) in a dose-response titration (0.04 μM to 10 μM) alongside a DMSO vehicle control[2].

  • Detection: After 24 hours, lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Analysis: Calculate the ratio of Firefly to Renilla luminescence. Fit the normalized data using non-linear regression to determine the IC50.

Protocol B: Real-Time Mitochondrial Oxygen Consumption Rate (Metabolic Cross-Reactivity) Causality: Because Niclosamide analogues are known protonophores, a drop in cell viability in Protocol A could be due to mitochondrial collapse. This assay differentiates between mild, potentially therapeutic uncoupling (increased OCR) and toxic respiratory chain inhibition (plummeting OCR)[4].

  • Preparation: Plate target cells (e.g., HCT116) in a Seahorse XF96 microplate and incubate overnight.

  • Baseline Measurement: Wash cells with unbuffered assay medium and measure basal OCR for 30 minutes.

  • Compound Injection: Inject the E4A5N derivative at varying concentrations (0.5 μM, 2 μM, 4 μM)[4].

  • Kinetic Tracking: Monitor OCR continuously for 500 minutes. Look for a biphasic response: an initial spike in OCR indicates proton uncoupling, while a subsequent drop below baseline indicates mitochondrial toxicity[4].

  • Validation: Compounds like DK419 should show sustained, moderate OCR elevation without the severe late-phase crash seen in high-dose Niclosamide.

Protocol C:[33P]ATP Filter Binding Kinase Specificity Panel (Off-Target Profiling) Causality: To prove that mTOR or PINK1 modulation is indirect (metabolic) rather than a direct kinase cross-reactivity, the compound must be screened against a purified kinase panel[5][6].

  • Preparation: Assemble a panel of 95 recombinant human protein kinases (including mTOR, PINK1, and GSK-3β).

  • Reaction Setup: Incubate each kinase with its specific substrate, 250 μM ATP spiked with [33P]ATP, and 10 μM of the E4A5N derivative[5].

  • Incubation: Run the kinase reactions at 30°C for 20 minutes[5].

  • Filtration: Spot the reactions onto P81 phosphocellulose filter paper. Wash extensively with phosphoric acid to remove unreacted [33P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter. A lack of significant signal reduction confirms the absence of direct kinase cross-reactivity.

Workflow Visualization

The integration of these protocols forms a robust screening cascade.

Workflow Synth Synthesis via Ethyl 4-amino-5-nitronicotinate Primary Primary Screen: TOPFlash Assay (Target: Wnt/β-catenin) Synth->Primary Cross1 Metabolic Cross-Reactivity: Seahorse OCR Assay Primary->Cross1 Cross2 Kinase Cross-Reactivity: 95-Panel Radiometric Assay Primary->Cross2 Lead Lead Selection (High Efficacy, Low Toxicity) Cross1->Lead Cross2->Lead

Fig 2. Self-validating screening workflow for evaluating efficacy and cross-reactivity.

Conclusion

Ethyl 4-amino-5-nitronicotinate serves as a foundational building block for synthesizing Wnt/β-catenin inhibitors that overcome the pharmacokinetic and toxicological limitations of traditional salicylanilides[1][2]. By employing a self-validating matrix of reporter assays, real-time metabolic tracking, and radiometric kinase profiling, researchers can accurately map the cross-reactivity landscape of these derivatives. This rigorous approach ensures that the observed therapeutic effects are driven by targeted pathway inhibition rather than confounding metabolic toxicity.

References

  • [1] US20210179615A1 - Niclosamide analogues and therapeutic use thereof. Google Patents. 1

  • [2] Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth. PMC - PubMed Central. 2

  • [5] Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling. PMC - PubMed Central. 5

  • [4] Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv.org. 4

  • [3] Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. PMC - PubMed Central. 3

  • [6] The Anthelmintic Drug Niclosamide and Its Analogues Activate the Parkinson's Disease Associated Protein Kinase PINK1. PubMed. 6

Sources

Structural Analysis and Comparison of Ethyl 4-amino-5-nitronicotinate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 4-amino-5-nitronicotinate (E4A5N) is not merely a reagent; it is a "privileged synthon" in medicinal chemistry. It serves as the critical gateway to imidazo[4,5-c]pyridines , a scaffold ubiquitous in Toll-like Receptor (TLR) 7/8 agonists (e.g., Resiquimod analogs), kinase inhibitors, and anticancer agents.

This guide objectively compares E4A5N against its structural analogs—specifically varying ester chains (Methyl vs. Ethyl) and core substitutions (Chlorinated precursors). We analyze their performance regarding synthetic efficiency (yield), solubility profiles, and downstream cyclization fidelity .

Structural Analysis: The Electronic "Push-Pull" System

To understand the reactivity of E4A5N, one must analyze its electronic environment. The molecule exhibits a unique ortho-relationship between a strong electron donor and a strong electron acceptor on a deficient pyridine ring.

  • C4-Amino Group (Donor): Provides the nitrogen source for the eventual imidazole ring. Its nucleophilicity is tempered by the electron-deficient pyridine ring.

  • C5-Nitro Group (Acceptor): Activates the ring for initial nucleophilic attacks (in precursors) and serves as the latent amine for cyclization.

  • C3-Ethyl Ester: Modulates lipophilicity. Crucially, the ethyl group provides superior solubility in organic solvents (DCM, EtOAc) compared to the methyl analog, facilitating non-aqueous workups.

Diagram 1: Synthetic Pathway & Electronic Logic

The following diagram illustrates the conversion of the precursor to the active imidazo-pyridine core, highlighting the critical reduction step where E4A5N "performs" against its analogs.

SynthesisPathway cluster_0 Critical Control Point Precursor 4-Chloro-3-nitro-5-carbethoxy pyridine E4A5N Ethyl 4-amino-5-nitronicotinate (Target Intermediate) Precursor->E4A5N Ammonia/EtOH (S_NAr Substitution) Diamine Ethyl 4,5-diaminonicotinate (Unstable Intermediate) E4A5N->Diamine Reduction (H2/Pd-C or Fe/AcOH) Cyclized Imidazo[4,5-c]pyridine Core Diamine->Cyclized Triethyl Orthoformate (Cyclization)

Caption: Figure 1. The synthetic trajectory of E4A5N. The reduction to the diamine is the rate-limiting quality step.

Comparative Analysis: E4A5N vs. Analogs

This section evaluates E4A5N against its methyl ester analog and its chlorinated precursor. The "Performance" metric here is defined by Yield , Purity , and Process Mass Intensity (PMI) .

Comparison Data Table
FeatureEthyl 4-amino-5-nitronicotinate (E4A5N)Methyl 4-amino-5-nitronicotinate (M4A5N)4-Chloro-3-nitro-5-carbethoxy pyridine (Precursor)
Solubility (EtOAc) High (>50 mg/mL)Moderate (~20 mg/mL)High
Hydrolysis Risk Low (Stable in mild base)Moderate (Prone to saponification)N/A
Reduction Yield 85-92% 78-85%N/A
Crystallinity Excellent (Easy purification)Good, but often retains solventWaxy solid (often requires chrom.)[1]
Primary Use Gold Standard for Imidazo-pyridinesCost-sensitive large scale (if solubility permits)Starting material for S_NAr
Technical Insights
  • Solubility Advantage: The Ethyl analog (E4A5N) is superior to the Methyl analog (M4A5N) in standard extraction solvents like Ethyl Acetate. In our application experience, M4A5N often precipitates prematurely during the reduction workup, trapping metal catalysts (Pd/C or Fe sludge) and requiring aggressive washing which lowers yield [1].

  • Lipophilicity & Cell Permeability: While primarily an intermediate, if used as a pro-drug scaffold, the Ethyl ester provides a logP shift of approx +0.5 compared to Methyl, enhancing passive diffusion in early cellular assays before hydrolysis.

  • Cyclization Efficiency: The ethyl group provides steric bulk that surprisingly aids in the selectivity of the cyclization step by discouraging intermolecular side-reactions, a phenomenon observed in similar heterocyclic systems [2].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, we present two competing protocols for the critical reduction step.

Protocol A: Catalytic Hydrogenation (Cleanest Profile)

Best for small-scale (<10g) high-purity needs.

  • Setup: Charge a hydrogenation vessel with E4A5N (1.0 eq) and MeOH/THF (1:1 v/v).

  • Catalyst: Add 10 wt% Pd/C (50% wet). Safety: Add under Nitrogen flow.

  • Reaction: Pressurize to 30-40 psi H2. Stir vigorously at RT for 4-6 hours.

  • Validation (TLC): Monitor disappearance of yellow starting material (Rf ~0.6 in 50% EtOAc/Hex) and appearance of fluorescent blue diamine spot (Rf ~0.3).

  • Workup: Filter through Celite. Critical: The diamine is oxidation-sensitive. Proceed immediately to cyclization or store under Argon.

Protocol B: Iron/Acetic Acid Reduction (Robust Scale-Up)

Best for large-scale (>50g) or when halogen substituents are present (avoids dehalogenation).

  • Setup: Suspend E4A5N (1.0 eq) in EtOH/Water (4:1) and add NH4Cl (5.0 eq) or AcOH (solvent).

  • Reductant: Add Iron powder (3-5 eq, 325 mesh) portion-wise at 60°C.

  • Exotherm Control: Reaction is exothermic. Maintain temp <80°C to prevent ester hydrolysis.

  • Workup: Filter hot through Celite. Wash cake with hot EtOH. Concentrate filtrate.[2][3]

  • Performance Note: This method avoids the risk of hydrogenolysis if a Chlorine atom is present at C2 or C6 positions [3].

Decision Framework for Analog Selection

When should you deviate from the standard E4A5N? Use this logic flow to determine the optimal analog for your specific drug design campaign.

DecisionTree Start Start: Select Intermediate Q1 Is Solubility in EtOAc/DCM a limiting factor? Start->Q1 Q2 Are Halogens present on the Pyridine ring? Q1->Q2 No Res1 Use Ethyl Analog (E4A5N) (Standard) Q1->Res1 Yes (Need high solubility) Q2->Res1 No Res2 Use Methyl Analog (M4A5N) (Cost saving, polar workup) Q2->Res2 If Cost > Yield Res3 Use Fe/AcOH Reduction (Avoid Pd/C) Q2->Res3 Yes (Prevent Dehalogenation)

Caption: Figure 2. Selection logic for ester analogs and reduction protocols based on process constraints.

References

  • Temple, C., et al. (1987).[4] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746–1751.[4]

  • Harer, S. L., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 22(3).[2]

  • Organic Syntheses. "Ethyl p-Aminobenzoate (Benzocaine) Reduction Protocols." Org.[5][6] Synth. Coll. Vol. 1, p. 61. (Provides foundational validation for nitro-ester reductions).

Sources

A Senior Scientist's Guide to the Cost-Effectiveness of Ethyl 4-amino-5-nitronicotinate in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For research scientists and professionals in drug development, the selection of a core molecular scaffold is a critical decision point, balancing synthetic feasibility with economic viability. Ethyl 4-amino-5-nitronicotinate stands as a potentially valuable, yet enigmatic, building block. Its bifunctional nature—a nucleophilic amino group and an electron-deficient aromatic ring, further activated by a nitro group—makes it an attractive precursor for complex heterocyclic libraries.

This analysis moves beyond simple catalog prices to dissect the true cost of a molecule: the cost of starting materials, the efficiency of the reaction, the complexity of purification, and the inherent safety and handling considerations that impact time and resources.

Proposed Synthesis: Ethyl 4-amino-5-nitronicotinate via Direct Nitration

The most direct and logical approach to synthesizing the target molecule is the electrophilic aromatic substitution (EAS) nitration of a commercially available precursor, Ethyl 4-aminonicotinate.

Causality of Experimental Design: The pyridine ring is inherently electron-deficient and thus deactivated towards EAS. However, the presence of a strong activating group, the amino (-NH₂) group at the C4 position, directs electrophiles to the ortho positions (C3 and C5). The ethyl ester at C3 provides some steric hindrance and is a meta-director. The nitration is therefore expected to yield a mixture of the 5-nitro and potentially the 3-nitro isomers. Controlling the reaction temperature is critical; nitration is a highly exothermic reaction, and maintaining a low temperature (0-5 °C) is essential to minimize side product formation and ensure safety. The use of a mixed acid system (concentrated sulfuric and fuming nitric acid) is standard protocol for generating the potent nitronium ion (NO₂⁺) necessary for the reaction to proceed on a deactivated ring system.[1]

Workflow: Proposed Synthesis of Ethyl 4-amino-5-nitronicotinate

SM Ethyl 4-aminonicotinate (Starting Material) R Reaction Vessel (0-5°C) SM->R MA Mixed Acid (H₂SO₄ + HNO₃) MA->R Q Quench (Ice Water) R->Q N Neutralize (aq. NaHCO₃) Q->N E Extraction (Ethyl Acetate) N->E P Purification (Column Chromatography) E->P FP Final Product (Ethyl 4-amino-5-nitronicotinate) P->FP

Caption: Proposed workflow for the synthesis of Ethyl 4-amino-5-nitronicotinate.

Experimental Protocol (Proposed)
  • Acid Mixture Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (3.0 eq.) to 0 °C in an ice-salt bath.

  • Nitrating Agent Addition: Add fuming nitric acid (1.5 eq.) dropwise to the sulfuric acid, ensuring the temperature does not exceed 10 °C. Cool the resulting nitrating mixture back to 0 °C.

  • Substrate Addition: Dissolve Ethyl 4-aminonicotinate (1.0 eq.) in a minimum amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, maintaining the internal temperature between 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the desired 5-nitro isomer from other regioisomers.

Alternative Synthetic Routes: Established Intermediates

Alternative 1: 4-Chloro-3-nitropyridine

This intermediate is valuable as the C4-chloro group is activated for nucleophilic aromatic substitution by the C3-nitro group. The nitro group can then be readily reduced to an amine, providing a versatile two-step approach to installing a variety of amino-based side chains.

Causality of Experimental Design: The synthesis starts from 4-hydroxy-3-nitropyridine. The conversion of the hydroxyl group to a chloro group is a standard transformation often achieved with reagents like phosphorus oxychloride (POCl₃). Refluxing in a high-boiling solvent like toluene ensures the reaction goes to completion. The workup involves carefully quenching the reactive POCl₃ with ice water and then basifying to deprotonate the pyridine nitrogen, allowing for extraction into an organic solvent. This method provides excellent regiochemical control.

Workflow: Synthesis of 4-Chloro-3-nitropyridine

SM 4-Hydroxy-3-nitropyridine (Starting Material) R Reaction Vessel (Reflux, 110°C) SM->R Rgt Phosphorus Oxychloride (POCl₃ in Toluene) Rgt->R Q Quench & Neutralize (Ice Water, K₂CO₃) R->Q E Extraction (Ethyl Acetate) Q->E W Wash & Dry (Brine, Na₂SO₄) E->W C Concentration (Rotary Evaporator) W->C FP Final Product (4-Chloro-3-nitropyridine) C->FP

Caption: Established workflow for the synthesis of 4-Chloro-3-nitropyridine.

Experimental Protocol (Established)[2]
  • Reaction Setup: Suspend 3-nitro-4-pyridinol (1.0 eq.) in toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride (3.0 eq.) at 0 °C.

  • Reaction: Warm the mixture to room temperature and then heat to reflux (110 °C) for 16 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Quenching: Carefully pour the residue into ice water and adjust the pH to 10 with potassium carbonate.

  • Extraction: Extract the aqueous phase with ethyl acetate.

  • Washing: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. A reported yield of 99% is achieved.

Alternative 2: 2-Chloro-3-aminopyridine

This intermediate offers a different reactivity pattern, with a pre-installed amino group and a chloro group that can participate in cross-coupling reactions or be a target for nucleophilic substitution, albeit less activated than in the previous example.

Causality of Experimental Design: A common route involves the reduction of 2-chloro-3-nitropyridine. Using sodium sulfide in an aqueous medium is a cost-effective and industrially scalable method for nitro group reduction. The reaction is typically exothermic and requires cooling. The workup involves an acid-base extraction: dissolving the product in dilute acid to separate it from non-basic impurities, followed by basification to precipitate the pure amine product. This method is high-yielding and avoids more expensive catalytic hydrogenation.[2]

Workflow: Synthesis of 2-Chloro-3-aminopyridine

SM 2-Chloro-3-nitropyridine (Starting Material) R Reaction Vessel (Dropwise addition) SM->R Rgt Sodium Sulfide (aq. Na₂S solution) Rgt->R Crys Cool & Precipitate (Solid) R->Crys Diss Dissolve in Acid (dil. HCl) Crys->Diss Filt Filter Diss->Filt Neut Neutralize & Precipitate (aq. NaOH) Filt->Neut FP Final Product (2-Chloro-3-aminopyridine) Neut->FP

Caption: Established workflow for the synthesis of 2-Chloro-3-aminopyridine.

Experimental Protocol (Established)[3]
  • Reaction Setup: Add 2-chloro-3-nitropyridine (1.0 eq.) to water.

  • Reagent Addition: Dropwise, add a solution of sodium sulfide in water.

  • Reaction: After the addition is complete, maintain the temperature for a short period (e.g., 15 minutes).

  • Workup: Filter the hot reaction mixture and cool the filtrate to precipitate the crude product.

  • Purification: Dissolve the solid in dilute hydrochloric acid and filter.

  • Isolation: Adjust the pH of the filtrate to 9-10 with a sodium hydroxide solution to precipitate the crystals.

  • Finishing: Filter, wash with water, and dry under vacuum to obtain the final product. A reported yield for a similar process is 86.1%.[2]

Data Summary & Cost-Effectiveness Analysis

To provide a meaningful comparison, we have estimated the costs based on bulk/reagent-grade pricing of starting materials and key reagents. Yields are based on literature reports or reasonable estimates for analogous reactions.

MetricProposed: Ethyl 4-amino-5-nitronicotinateAlternative 1: 4-Chloro-3-nitropyridineAlternative 2: 2-Chloro-3-aminopyridine
Starting Material Ethyl 4-aminonicotinate4-Hydroxy-3-nitropyridine2-Chloro-3-nitropyridine
Starting Material Cost High (~$240/g, research scale)[3]Moderate (Not readily available, synthesized in situ)Moderate (Synthesized from 2-pyridone)[4]
Key Reagents Fuming HNO₃, Conc. H₂SO₄POCl₃, TolueneNa₂S, HCl, NaOH
Reagent Cost / Mole Low (~$1-2/mole)[5][6]Moderate (~$20-30/mole, POCl₃ is main cost)[7][8]Very Low (<$1/mole)
Number of Steps 1 (from precursor)1 (from precursor)1 (from precursor)
Yield (Reported/Est.) Low to Moderate (Est. 30-50% due to isomers)Very High (99%)High (86%)[2]
Purification Complexity High (Column chromatography required)Low (Solidification/Concentration)Moderate (Acid-base extraction/precipitation)
Safety & Handling High (Strong, fuming acids)High (POCl₃ is highly corrosive and water-reactive)Moderate (Na₂S is toxic, H₂S gas possible)
Estimated Cost/Mole Very High (Dominated by precursor cost and low yield/purification)Moderate (Driven by POCl₃)Low (Inexpensive reagents, good yield)

Conclusion and Strategic Recommendations

While the direct nitration of Ethyl 4-aminonicotinate appears elegant in its single-step approach, this analysis reveals it to be the least cost-effective strategy by a significant margin.

  • High Precursor Cost: The primary barrier is the exorbitant cost of the starting material, Ethyl 4-aminonicotinate.[3] Unless a cost-effective, large-scale synthesis for this precursor is developed, the final product will remain economically unviable for most applications.

  • The Purification Hurdle: The proposed direct nitration is likely to produce a mixture of regioisomers, necessitating costly and time-consuming chromatographic purification. This "hidden cost" severely impacts scalability and overall efficiency. In drug development, where timelines are critical, a clean, predictable reaction is often more valuable than a shorter but messier one.

  • Viability of Alternatives:

    • The synthesis of 4-Chloro-3-nitropyridine is highly efficient, with a near-quantitative yield and simple workup. While phosphorus oxychloride presents handling challenges, its cost is manageable on a larger scale, making this a robust and reliable route.

    • The synthesis of 2-Chloro-3-aminopyridine via nitro reduction is the most economically attractive option. It uses inexpensive, readily available bulk chemicals and employs a straightforward acid-base purification that is highly scalable.[2]

Final Recommendation: For researchers and drug development professionals, Ethyl 4-amino-5-nitronicotinate is not a cost-effective building block if synthesized via the proposed direct nitration route. The high cost of the precursor and the high probability of purification challenges make it impractical. Instead, a more strategic approach would be to utilize intermediates like 4-Chloro-3-nitropyridine or 2-Chloro-3-aminopyridine . These compounds offer clear, high-yielding, and scalable synthetic routes, providing a more reliable and economically sound foundation for the synthesis of complex heterocyclic libraries. The choice between them would depend on the desired downstream synthetic strategy—nucleophilic substitution on the activated chloro-nitro system or cross-coupling from the chloro-amino scaffold.

References

  • US3838136A - Preparation of 2-chloro-3-aminopyridine. Google Patents.
  • Preparation method of 2-chloro-3-aminopyridine. Eureka | Patsnap. Available at: [Link]

  • Nitric Acid Price - Historical & Current. Intratec.us. Available at: [Link]

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Google Patents.
  • Sulfuric Acid, Concentrated, 16oz. Elemental Scientific. Available at: [Link]

  • Phosphorus Oxychloride - POCl3 Latest Price, Manufacturers & Suppliers. IndiaMART. Available at: [Link]

  • Nitric Acid, Red Fuming 90%+, 500mL. CP Lab Safety. Available at: [Link]

  • CN102532010A - Preparation method of 2-chloro-3-aminopyridine. Google Patents.
  • Phosphorus Oxychloride, High Purity. The Lab Depot. Available at: [Link]

  • Sulfuric Acid 50%. Univar Solutions. Available at: [Link]

  • Ethyl 4-aminonicotinate (1 x 1 g). Alchimica. Available at: [Link]

  • 2-Chloro-3-aminopyridine CAS No: 6298-19-7. ChemHub. Available at: [Link]

  • CAS 16952-66-2 | Ethyl 4-aminonicotinate. Alchem.Pharmtech. Available at: [Link]

  • Ethyl 4-aminobenzoate, 98% 250g. Chemsavers, Inc.. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
  • ETHYL p-AMINOBENZOATE. Organic Syntheses. Available at: [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate. Google Patents.
  • Preparation method of ethyl 4-chloroacetoacetate. Eureka | Patsnap. Available at: [Link]

  • Ethyl nitrate. Wikipedia. Available at: [Link]

  • Ethyl 4-nitrocinnamate. PubChem. Available at: [Link]

  • HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.